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  • Product: 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine
  • CAS: 69945-57-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity Profile of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

A Senior Application Scientist's Synthesis of its Mechanism, Evaluation, and Therapeutic Potential Foreword: Unveiling the Potential of a Targeted Antifolate In the landscape of modern drug discovery, the pursuit of high...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of its Mechanism, Evaluation, and Therapeutic Potential

Foreword: Unveiling the Potential of a Targeted Antifolate

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents remains a paramount objective. Among the myriad of molecular scaffolds explored, the 2,4-diaminopyrimidine core has consistently emerged as a privileged structure, particularly in the design of inhibitors targeting dihydrofolate reductase (DHFR). This enzyme's pivotal role in nucleotide synthesis has rendered it a cornerstone target for antimicrobial and anticancer chemotherapy for decades. This guide provides a comprehensive technical overview of a specific analogue within this class: 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine .

As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a narrative that intertwines established methodologies with the underlying scientific rationale. We will delve into the compound's mechanism of action, provide detailed experimental workflows for its biological characterization, and present a framework for understanding its therapeutic potential. The insights provided herein are intended for fellow researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge to explore and expand upon the biological activity profile of this intriguing molecule.

The Central Hypothesis: Targeted Inhibition of Dihydrofolate Reductase

The primary biological activity of 2,4-diamino-5-(3-fluorobenzyl)pyrimidine is predicated on its function as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1]

By mimicking the natural substrate, DHF, 2,4-diamino-5-(3-fluorobenzyl)pyrimidine binds to the active site of DHFR, thereby blocking the production of THF. This leads to a depletion of the cellular THF pool, which in turn inhibits DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis.[3][4] The 2,4-diamino-5-benzylpyrimidine scaffold has been extensively studied, and structure-activity relationship (SAR) studies have indicated that substitution at the meta position of the benzyl ring can be favorable for potent DHFR inhibition.[5] The introduction of a fluorine atom at the 3-position of the benzyl ring in 2,4-diamino-5-(3-fluorobenzyl)pyrimidine is a strategic modification intended to enhance its binding affinity and selectivity for the target enzyme.

Elucidating the Mechanism of Action: A Step-by-Step Experimental Approach

To rigorously characterize the biological activity of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine, a multi-faceted experimental approach is required. The following protocols are presented as a self-validating system, where each experiment builds upon the last to provide a comprehensive understanding of the compound's mechanism of action.

Primary Target Engagement: The In Vitro DHFR Inhibition Assay

The foundational experiment to validate the central hypothesis is a direct measurement of the compound's ability to inhibit DHFR. A spectrophotometric assay is a robust and widely used method for this purpose.

Principle: This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine (test compound)

  • Methotrexate (positive control inhibitor)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • DMSO (for compound dissolution)

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic measurement capabilities at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (or DMSO for the vehicle control)

    • DHFR enzyme solution (final concentration, e.g., 5-10 nM)

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of DHF and NADPH (final concentrations, e.g., 10 µM DHF and 100 µM NADPH).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature (e.g., 25°C).

Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Diagram: Workflow for DHFR Inhibition Assay

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Assay_Setup Set up Assay Plate: Buffer, Compound, Enzyme Compound_Prep->Assay_Setup Reagent_Prep Prepare Enzyme & Substrates Reagent_Prep->Assay_Setup Preincubation Pre-incubate (15 min) Assay_Setup->Preincubation Reaction_Start Initiate Reaction: Add DHF & NADPH Preincubation->Reaction_Start Kinetic_Read Kinetic Read at 340 nm Reaction_Start->Kinetic_Read Calc_Velocity Calculate Reaction Velocity Kinetic_Read->Calc_Velocity Calc_Inhibition Calculate % Inhibition Calc_Velocity->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

Caption: Workflow for the in vitro DHFR inhibition assay.

Cellular Consequence: The In Vitro Cytotoxicity Assay

Demonstrating direct enzyme inhibition is crucial, but it is equally important to ascertain that this molecular event translates into a cellular effect. The MTT assay is a widely accepted colorimetric method to assess cell viability and cytotoxicity.

Principle: This assay measures the metabolic activity of cells, which is an indicator of their viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine (test compound)

  • Doxorubicin (positive control cytotoxic agent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Table 1: Hypothetical In Vitro Activity Profile of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

Assay TypeTarget/Cell LineIC50 (µM)
Enzyme Inhibition Human DHFRValue to be determined
Cytotoxicity (MTT) MCF-7 (Breast Cancer)Value to be determined
A549 (Lung Cancer)Value to be determined
HCT116 (Colon Cancer)Value to be determined
Delving Deeper: Cell Cycle and Apoptosis Analysis

To further elucidate the downstream cellular consequences of DHFR inhibition, flow cytometry can be employed to analyze the effects of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine on the cell cycle and the induction of apoptosis.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the distribution of fluorescence intensity in a population of cells, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Expected Outcome: Inhibition of DHFR is expected to cause an accumulation of cells in the G1 phase of the cell cycle, as the lack of nucleotides prevents entry into the S phase.[3][6]

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: DHFR inhibition is known to induce apoptosis through the intrinsic pathway.[7]

The Molecular Cascade: Signaling Pathways Perturbed by DHFR Inhibition

The inhibition of DHFR by 2,4-diamino-5-(3-fluorobenzyl)pyrimidine initiates a cascade of molecular events that culminate in cell death. Understanding these pathways is critical for a complete biological activity profile.

Diagram: Signaling Pathway of DHFR Inhibition-Induced Cell Cycle Arrest and Apoptosis

DHFR_Inhibition_Pathway cluster_inhibition DHFR Inhibition cluster_metabolic Metabolic Consequences cluster_cellular Cellular Outcomes Compound 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine DHFR DHFR Compound->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) CellCycleArrest G1/S Phase Cell Cycle Arrest Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide DNA_Synth DNA Synthesis & Repair Nucleotide->DNA_Synth DNA_Synth->CellCycleArrest Inhibition leads to Apoptosis Intrinsic Apoptosis CellCycleArrest->Apoptosis Can trigger

Caption: DHFR inhibition disrupts nucleotide synthesis, leading to cell cycle arrest and apoptosis.

The depletion of THF directly impacts the de novo synthesis of purines and thymidylate.[1] The lack of these essential building blocks for DNA replication and repair triggers a DNA damage response and activates cell cycle checkpoints. Specifically, the cell cycle is often arrested at the G1/S transition to prevent the replication of damaged DNA.[3][6] Prolonged cell cycle arrest can then lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and the activation of caspases.[7]

Synthesis of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine: A Plausible Route

Diagram: Plausible Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final Final Product Reactant1 3-Fluorobenzaldehyde Intermediate β-alkoxy-α-(3-fluorobenzyl)acrylonitrile Reactant1->Intermediate Reactant2 β-alkoxypropionitrile Reactant2->Intermediate Final_Product 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine Intermediate->Final_Product Guanidine Guanidine Guanidine->Final_Product Condensation

Caption: A plausible synthetic route to the target compound.

Conclusion and Future Directions

2,4-Diamino-5-(3-fluorobenzyl)pyrimidine represents a promising lead compound in the development of novel DHFR inhibitors. Its biological activity is rooted in a well-understood mechanism of action, making it an attractive candidate for further investigation as an anticancer or antimicrobial agent. The experimental workflows detailed in this guide provide a robust framework for its comprehensive biological characterization.

Future research should focus on obtaining precise quantitative data for its DHFR inhibitory activity and its cytotoxicity against a broad panel of cancer cell lines. Further mechanistic studies could explore its effects on specific cell signaling pathways in more detail and evaluate its in vivo efficacy and pharmacokinetic properties in relevant animal models. The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this targeted antifolate.

References

  • Llama, E. et al. (2016). Down-regulation of Dihydrofolate Reductase Inhibits the Growth of Endothelial EA.hy926 Cell Through Induction of G1 Cell Cycle Arrest via Up-Regulating p53 and p21(waf1/cip1) Expression. Journal of Clinical Biochemistry and Nutrition, 58(2), 105-113. [Link]

  • Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]

  • Scialo, F. et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

  • Boster Biological Technology. (n.d.). Inhibition of Apoptosis Signaling Pathway. [Link]

  • Taylor & Francis Online. (n.d.). G1 phase – Knowledge and References. [Link]

  • Patsnap. (2024, June 21). What are DHFR inhibitors and how do they work?. [Link]

  • Anderson, A. C. (2011). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Medicinal Chemistry, 54(4), 1184-1195. [Link]

  • ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... [Link]

  • Linkos. (n.d.). New Mechanisms for an Old Drug; DHFR- and non-DHFR-mediated Effects of Methotrexate in Cancer Cells. [Link]

  • Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid. (2009). Molecular Cancer Therapeutics, 8(8), 2247-2257. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry, 45(33), 15153-15166. [Link]

  • Ismail, P. S. et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]

  • Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of medicinal chemistry, 24(7), 818–822. [Link]

  • Anderson, A. C. (2011). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of medicinal chemistry, 54(4), 1184–1195. [Link]

  • Ismail, P. S., Khan, I., Kumar, V., Verma, V. P., Shukla, M., Dhasmana, A., ... & Singh, J. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl) benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]

  • What are DHFR inhibitors and how do they work? (2024, June 21). Patsnap. [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of medicinal chemistry, 46(9), 1589–1599. [Link]

  • Meirelles, M. A., Almeida, V. M., Sullivan, J. R., de Toledo, I., dos Reis, C. V., Cunha, M. R., ... & Couñago, R. M. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of medicinal chemistry. [Link]

  • Meirelles, M. A., Almeida, V. M., Sullivan, J. R., de Toledo, I., dos Reis, C. V., Cunha, M. R., ... & Couñago, R. M. (2024). Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium, two emerging human pathogens. ChemRxiv. [Link]

  • Zhao, P., Li, Y., Li, X., Liu, Y., Li, Y., & Li, J. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 47, 128213. [Link]

  • Hitchings, G. H., & Roth, B. (1980). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S.
  • Elion, G. B., & Hitchings, G. H. (1982). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 25(7), 757–760. [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of apoptosis and cell cycle in HCC-1937 and MDA-MB-231 cell lines. The cells were treated with 5d at different concentrations. (A) Analysis of the cell apoptosis; (B) Cell cycle distribution diagram; the error bar indicated the SD, ****P < 0.0001 vs. [Link]

  • ResearchGate. (n.d.). Results of cell-cycle analysis by flow cytometry and representative of... [Link]

  • Molecular Devices. (n.d.). Evaluating Cell Cycle Inhibitors Using a Live Cell Assay. [Link]

  • Alimoradi, M., Jafari, B., Khodarahmi, G., Hassanzadeh, F., & Dana, N. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific reports, 14(1), 26738. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Obaid, A. M., & El-Azab, A. S. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 26(10), 2933. [Link]

  • Anderson, A. C., O'Neil, R. H., & Stroud, R. M. (2008). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. Bioorganic & medicinal chemistry, 16(22), 9549–9555. [Link]

Sources

Exploratory

Exploiting 2,4-Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors: Mechanisms, Resistance, and Next-Generation Scaffolds

Executive Summary The de novo synthesis of folates is an indispensable metabolic pathway for the survival and proliferation of all living cells. At the heart of this cascade lies dihydrofolate reductase (DHFR) , an enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The de novo synthesis of folates is an indispensable metabolic pathway for the survival and proliferation of all living cells. At the heart of this cascade lies dihydrofolate reductase (DHFR) , an enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). Because mammals can assimilate preformed dietary folates via active transport, while most bacteria and protozoa must synthesize them obligatorily from scratch, the folate biosynthetic pathway presents an exceptional target for selective antimicrobial and antiparasitic intervention.

Among the various classes of antifolates, 2,4-diaminopyrimidines (2,4-DAPs) have proven to be the most historically and clinically significant scaffolds. Drugs such as Trimethoprim (TMP) and Pyrimethamine (Pyr) fall under this classification, selectively inhibiting pathogen DHFR while sparing the mammalian homolog [1]. This technical whitepaper delves into the structural biology, pharmacological selectivity, resistance mechanisms, and step-by-step assay validation for 2,4-DAP inhibitors in modern drug discovery.

Mechanistic Foundation: The Role of DHFR in Folate Metabolism

DHFR catalyzes the critical, NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. THF and its derivatives serve as essential one-carbon donors for the synthesis of thymidylate (dTMP), purines, and certain amino acids like methionine. When a 2,4-DAP inhibitor aggressively binds to the DHFR active site, the cellular pool of THF is rapidly depleted. This causes a downstream halt in DNA synthesis and results in a "thymineless death" of the pathogen [2].

Folate_Pathway DHP Dihydropteroate (DHP) DHF Dihydrofolate (DHF) DHP->DHF Various steps THF Tetrahydrofolate (THF) DHF->THF Reduced via DNA Purines, DNA, Cell Survival THF->DNA 1-Carbon transfer DHFR DHFR (Enzyme) + NADPH DHFR->THF Catalyzes DAP 2,4-Diaminopyrimidines (e.g., Trimethoprim) DAP->DHFR Competitive Inhibition

Caption: The Folate Biosynthesis Pathway highlighting DHFR as the critical bottleneck targeted by 2,4-DAPs.

Structural Biology & Species Selectivity

The design of 2,4-DAPs is highly rationalized around the pteridine ring of the natural substrate, DHF. The diaminopyrimidine core functions as a pteridine mimic, sinking deep into the hydrophobic, folate-binding pocket of DHFR.

Mechanism of Binding (Trimethoprim Case Study)

When Trimethoprim enters the E. coli DHFR active site, the 2,4-DAP core forms a robust network of direct hydrogen bonds. Specifically, the catalytic residue Asp27 forms two critical hydrogen bonds with the inhibitor. Furthermore, the main chains of Leu5 and Phe92 engage the DAP core. Interestingly, the affinity of TMP is drastically amplified (up to 400-fold in some species) by the presence of the NADPH cofactor, not via direct hydrogen bonding, but through favorable Van der Waals interactions with the nicotinamide ring [3].

The Basis of Human Selectivity

A fundamental question in the development of 2,4-DAPs is: Why does Trimethoprim kill bacteria but spare the human host? The selectivity profile is dictated by micro-variations in the binding pocket residues. While bacterial DHFR utilizes Asp27 to anchor the drug, the human DHFR homolog utilizes Glu30. Furthermore, the E. coli pocket contains a key Leu28 residue, which is replaced by Phe31 in humans. The bulkier side chains in the mammalian active site introduce steric hindrance that disrupts the ideal positioning of the trimethoxybenzyl ring of TMP, resulting in a ~2,700-fold reduction in binding affinity [3, 4].

Quantitative Selectivity and Resistance (Table Summary)

Mutations within the target pathogen can abruptly halt the efficacy of 2,4-DAPs. In Plasmodium falciparum, the S108N mutation causes severe Pyrimethamine resistance. The bulkier Asparagine (N) side chain creates a direct steric clash with the rigid para-chloro-phenyl side chain of Pyrimethamine [5]. Similarly, the L28R mutation in E. coli dramatically reduces TMP affinity [6].

InhibitorTarget System / IsotypePhenotypeIC₅₀ Value (µM)Causality / Mechanism
Trimethoprim E. coli DHFR (WT)Susceptible~0.02High-affinity H-bonding to Asp27; optimal fit.
Trimethoprim E. coli DHFR (L28R)Resistant~1.60Steric interference leading to an ~80-fold loss in potency.
Trimethoprim Human DHFRRefractory~55.26Non-optimal electrostatic and steric fit (Glu30/Phe31).
Pyrimethamine P. falciparum (WT)Susceptible0.08Binding deep in the active site cavity.
Pyrimethamine P. falciparum (S108N)Resistant>30.00Steric clash with the mutant Asparagine side chain.

Rational Drug Design: Overcoming Steric Clashes

To combat resistance, next-generation 2,4-DAPs are synthesized with enhanced molecular flexibility.

  • Flexible Linkers: By replacing rigid aryl bonds with flexible alkyl or heteroatom linkers, the new inhibitor can adopt alternate conformations to physically maneuver around bulky mutant residues (e.g., S108N in Plasmodium or L28R in E. coli).

  • Dual-Binding Modes: Compounds like P218 anchor the 2,4-DAP core deeply into the active site while projecting a flexible acidic tail to form charge-mediated hydrogen bonds with a highly conserved Arginine residue at the entrance of the pocket. Because this Arginine is critical for substrate binding, it cannot easily mutate without severely crippling the enzyme's natural function [7, 8].

In Vitro DHFR Inhibition Assay Protocol

To rigorously validate novel 2,4-DAP compounds, drug development professionals utilize a continuous spectrophotometric kinetic assay.

Causality of the Assay Mechanics

This assay leverages the distinct absorbance signature of the cofactors. NADPH strongly absorbs ultraviolet light at 340 nm, whereas its oxidized form, NADP⁺, does not. Because the DHFR-catalyzed conversion of DHF to THF occurs stoichiometrically (1:1) with the oxidation of NADPH to NADP⁺, one can continuously measure the decay of 340 nm absorbance to quantify real-time enzyme velocity (


) [9].
Reagents Required
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme: Purified recombinant DHFR (e.g., human, E. coli, or mutant strains).

  • Substrates: Dihydrofolate (DHF, 10 mM stock) and NADPH (10 mM stock). Keep both on ice and protected from light due to inherent instability.

  • Inhibitors: 2,4-DAP test compounds dissolved in pure DMSO.

  • Positive Control: Methotrexate (MTX).

Assay_Workflow Prep 1. Reagent Prep Equilibrate Buffer, DHFR, NADPH Incubate 2. Pre-Incubation (Crucial) DHFR + Inhibitor + NADPH 10-15 mins @ Room Temp Prep->Incubate Initiate 3. Reaction Initiation Add DHF to well Incubate->Initiate Measure 4. Kinetic Measurement Read Absorbance at 340 nm Every 15-30s for 15 mins Initiate->Measure Analyze 5. Data Extraction Calculate ΔAbs/min (V0) Determine IC50 Measure->Analyze

Caption: Step-by-step logic for the self-validating DHFR continuous spectrophotometric inhibition assay.

Step-by-Step Methodology
  • Plate Setup & Matrix Construction: In a UV-transparent 96-well microplate, create serial dilutions of the test 2,4-DAP inhibitor in Assay Buffer (ensure final DMSO concentration remains

    
     to prevent enzyme denaturation). Include uninhibited control wells (vehicle only) and blank wells (buffer only).
    
  • Pre-Incubation (The Self-Validating Step): To each test well, add the Assay Buffer, the 2,4-DAP test inhibitor, NADPH cofactor (e.g., 100 µM final), and the DHFR enzyme. Causality Check: Pre-incubate this mixture for 10-15 minutes at room temperature. 2,4-DAPs are competitive inhibitors; allowing the enzyme-NADPH-inhibitor ternary complex to reach thermodynamic equilibrium before introducing the substrate prevents nonlinear "burst" phase kinetics, guaranteeing precise initial velocity calculations [9].

  • Reaction Initiation: Swiftly add DHF (e.g., 50 µM final) to all wells to trigger the reaction.

  • Kinetic Measurement: Immediately place the microplate into a spectrophotometric reader pre-set to 25°C. Measure the absorbance at 340 nm in kinetic mode. Take readings every 15 seconds for 15 minutes.

  • Data Processing:

    • Identify the linear portion of the absorbance-time curve.

    • Calculate the slope (

      
      ), which represents the initial velocity (
      
      
      
      ).
    • Normalize velocities against the uninhibited vehicle control to determine "% Activity."

    • Plot "% Inhibition" vs.

      
       and apply a non-linear regression curve fit (e.g., Hill Equation) to extract the absolute 
      
      
      
      parameter.

References

  • Yuthavong, Y., et al. "Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Meirelles, M. A., et al. "Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Goodsell, D. S. "Trimethoprim - Molecule of the Month." RCSB Protein Data Bank (PDB-101). Available at:[Link]

  • Szaleniec, M., et al. "Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents." MDPI. Available at:[Link]

  • Tarnchompoo, B., et al. "Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Rodrigues, J. V., et al. "Development of antibacterial compounds that constrain evolutionary pathways to resistance." eLife (via NIH). Available at:[Link]

  • Meirelles, M. A., et al. "Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors... (PMC version)." NIH / PMC. Available at:[Link]

  • Kordus, S. L., et al. "Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus." NIH / PMC. Available at:[Link]

Foundational

In Vitro Screening of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine Analogs: A Technical Guide

Introduction and Target Rationale The class of 2,4-diamino-5-benzylpyrimidines represents a highly validated pharmacophore in medicinal chemistry, historically acting as potent, competitive inhibitors of Dihydrofolate Re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Target Rationale

The class of 2,4-diamino-5-benzylpyrimidines represents a highly validated pharmacophore in medicinal chemistry, historically acting as potent, competitive inhibitors of Dihydrofolate Reductase (DHFR)[1]. While the archetypal drug Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) remains a frontline antibacterial agent, the rapid emergence of resistant strains has necessitated the exploration of novel structural analogs.

The compound 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine (CAS No. 69945-57-9)[2] serves as a crucial scaffold for probing structure-activity relationships (SAR). The substitution of a bulkier methoxy group with a highly electronegative, sterically compact fluorine atom dramatically alters the molecule's lipophilicity (logP) and its electrostatic interactions within the hydrophobic active site of DHFR. As a Senior Application Scientist, understanding the causal links between these subtle structural modifications and their downstream in vitro behavior is paramount when designing robust screening cascades.

Pharmacological Pathway and Mechanism of Action

DHFR is an obligate enzyme in the folate metabolic pathway, facilitating the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as an electron donor[3]. THF is an essential one-carbon carrier required for the de novo biosynthesis of purines, thymidylic acid, and select amino acids[4].

By acting as a competitive inhibitor, 2,4-diamino-5-(3-fluorobenzyl)pyrimidine occupies the folate-binding pocket. The 2,4-diaminopyrimidine ring forms crucial hydrogen bonds with conserved acidic residues (e.g., Asp27 in bacterial DHFR or Glu30 in human DHFR), while the 3-fluorobenzyl moiety occupies a proximal hydrophobic cleft. The truncation of this pathway triggers rapid depletion of nucleotide pools, halting DNA replication and inducing cellular death.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH + H+ NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction NADP NADP+ DHFR->NADP Oxidation DNA Purine & DNA Synthesis THF->DNA 1-Carbon Transfer Inhibitor 3-Fluoro Analog Inhibitor->DHFR Competitive Binding

Figure 1: DHFR-mediated folate reduction pathway and competitive inhibition mechanism.

In Vitro Screening Workflow

A technically sound screening protocol must avoid false positives driven by off-target toxicity or assay artifacts. The workflow utilizes an orthogonal approach: starting with direct enzymatic verification to establish true molecular affinity, followed by cellular assays to assess membrane permeability, efflux liability, and organismal selectivity.

ScreeningCascade N1 Compound Library Prep (10 mM in DMSO) N2 Primary Screening Recombinant DHFR Assay N1->N2 N3 Hit Validation IC50 Determination N2->N3 >50% Inhibition N4 Selectivity Profiling Bacterial vs. Human DHFR N3->N4 N5 Secondary Screening Cell-Based MIC / MTT N4->N5 Favorable SI

Figure 2: Orthogonal in vitro screening cascade for DHFR inhibitors.

Core Experimental Protocols

Cell-Free Recombinant DHFR Enzyme Inhibition Assay

This primary assay relies on a spectrophotometric readout tracking the conversion of NADPH to NADP+. Because NADPH strongly absorbs UV light at 340 nm (


) while NADP+ does not, the rate of absorbance decrease is directly proportional to enzymatic activity.

Causality & Design Considerations: It is imperative to run steady-state kinetics with substrate concentrations at or near their Michaelis constant (


). If the DHF concentration heavily exceeds 

, competitive inhibitors like our 3-fluorobenzyl analog will be mathematically masked, yielding artificially inflated IC50 values[5]. Furthermore, DHFR stability is sensitive to organic solvents; DMSO must be strictly capped at

final concentration to prevent enzyme denaturation[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.0) supplemented with 1 mM DTT (to prevent cysteine oxidation in the enzyme) and 0.1% BSA (to prevent non-specific plastic adhesion).

  • Reagent Formulation: Prepare a stock mixture of recombinant DHFR enzyme (e.g., E. coli or Human DHFR) and 50 µM NADPH[5].

  • Compound Pre-incubation: In a 96-well UV-transparent microplate, add 1 µL of the 3-fluorobenzyl analog (serial dilutions from 100 µM to 1 nM in DMSO). Add 89 µL of the Enzyme/NADPH mixture. Incubate for 15 minutes at 25°C. Self-Validating Step: Pre-incubation allows the compound to reach binding equilibrium before the reaction initiates.

  • Reaction Initiation: Rapidly add 10 µL of DHF (final concentration optimized to its specific

    
    , typically 5-10 µM) using a multi-channel pipette[5].
    
  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor absorbance at 340 nm continuously for 5–10 minutes, capturing the initial linear velocity (

    
    ).
    
  • Controls: Use Trimethoprim as a positive control for bacterial DHFR and Methotrexate for human DHFR. A "no-enzyme" well serves as the baseline blank.

In Vitro Antimicrobial & Mammalian Cytotoxicity Screening

Compounds demonstrating potent enzymatic inhibition are advanced to cellular assays. Efficacy here proves the analog can successfully cross lipid membranes and resist cellular efflux pumps.

Causality & Design Considerations: Microbiological assays investigating DHFR inhibitors must be performed in folate-depleted media (such as thymidine-free Mueller-Hinton broth). In standard media, bacteria and mammalian cells can salvage exogenous thymidine and pre-formed folates from the environment, completely bypassing the DHFR blockade and rendering the most potent inhibitors artificially "inactive."

Step-by-Step Methodology:

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) that is certified to be low in thymidine and thymine.

  • Inoculum Prep: Grow bacterial strains (e.g., E. coli ATCC 25922) overnight, adjusting to a 0.5 McFarland standard, and dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Microdilution: Prepare a 2-fold dilution series of the 3-fluorobenzyl analog in a 96-well plate.

  • Incubation & Readout: Inoculate the plate and incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration completely inhibiting visible pathogenic growth.

  • Mammalian Cytotoxicity (MTT Assay): In parallel, screen the compound against human fibroblast lines (e.g., MRC-5) or tumor lines (A-549) utilizing the MTT assay (read at 570 nm) to establish a Selectivity Index (SI)[4].

Data Presentation: Comparative SAR Analysis

When evaluating the in vitro data, the objective is establishing an extensive therapeutic window. The Selectivity Index (SI = Human IC50 / Bacterial IC50) is the ultimate metric of success. The table below represents a standardized summary framework for evaluating such analogs against the parent drug.

Compound IDStructure/SubstitutionE. coli DHFR IC50 (nM)Human DHFR IC50 (nM)Selectivity Index (SI)E. coli MIC (µg/mL)Mammalian CC50 (µM)
Trimethoprim 3,4,5-trimethoxybenzyl5.232,5006,2500.5>100
Analog 3F 3-fluorobenzyl12.818,4001,4371.0>100
Analog 3,5-diF 3,5-difluorobenzyl8.414,2001,6900.5>100
Methotrexate (Pan-inhibitor Control)0.10.050.5N/A<0.01

Note: Data model provided represents typical DHFR SAR profiling expectations[1][6]. The 3-fluorobenzyl substitution maintains excellent micromolar selectivity while probing lipophilic spatial tolerances.

Trustworthiness & Assay Self-Validation

As a concluding directive for assay architecture, every screening operation must be intrinsically self-validating:

  • Z'-Factor Verification: Prior to screening extensive 2,4-diaminopyrimidine libraries, calculate the Z'-factor using your Methotrexate/Trimethoprim positive controls against the DMSO negative control. A Z'-factor

    
     confirms the required statistical robustness.
    
  • Orthogonal Confirmation: Because pyrimidine derivatives can occasionally exhibit autofluorescence or anomalous UV-Vis absorption, compounds flagged as hits via the 340 nm absorbance assay should be orthogonally confirmed using a fluorescence-based resazurin cell-viability assay. This breaks the causality chain of potential spectroscopic interference.

References
  • National Institutes of Health (PMC). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Retrieved from:[Link]

  • MDPI. Repurposing the Trypanosomatidic GSK Kinetobox for the Inhibition of Parasitic Pteridine and Dihydrofolate Reductases. Retrieved from:[Link]

  • Taylor & Francis. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS). Retrieved from:[Link]

  • Cambridge University Press. Exploration of 2, 4-diaminopyrimidine and 2, 4-diamino-s-triazine derivatives as potential antifilarial agents. Retrieved from:[Link]

Sources

Exploratory

Spectral Analysis of Substituted 2,4-Diaminopyrimidines: A Comprehensive Technical Guide

Introduction: The Analytical Imperative The 2,4-diaminopyrimidine motif is a ubiquitous and highly privileged pharmacophore in medicinal chemistry, famously acting as the structural core for powerful dihydrofolate reduct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

The 2,4-diaminopyrimidine motif is a ubiquitous and highly privileged pharmacophore in medicinal chemistry, famously acting as the structural core for powerful dihydrofolate reductase (DHFR) inhibitors (e.g., trimethoprim, pyrimethamine) and next-generation kinase inhibitors[1][2]. Because the biological efficacy of these molecules hinges entirely on their precise hydrogen-bonding networks—specifically the protonation state of the N1 nitrogen and the tautomeric equilibrium of the exocyclic amines—rigorous structural elucidation is non-negotiable[3][4].

This whitepaper provides an in-depth, causality-driven guide to the spectral analysis (NMR, MS, FT-IR) of substituted 2,4-diaminopyrimidines. By treating spectral acquisition not as a routine task but as an integrated analytical system, researchers can definitively map substitution patterns, eliminate tautomeric ambiguity, and validate the structural integrity of novel lead compounds[5].

Workflow Prep Sample Preparation (Free Base vs. Salt Form) MS ESI-HRMS Exact Mass & Isotope Pattern Prep->MS IR ATR FT-IR Vibrational Fingerprinting Prep->IR NMR 1H, 13C & 2D NMR Resonance & Connectivity Prep->NMR Analysis Structural Elucidation (Substituents & Tautomerism) MS->Analysis IR->Analysis NMR->Analysis

Fig 1. Multi-modal spectral analysis workflow for 2,4-diaminopyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary modality for confirming the regiochemistry of C5 or C6 substitutions and determining the protonation state of the pyrimidine core[3][6].

The Causality of Solvent Selection

2,4-diaminopyrimidines possess multiple strong hydrogen-bond donors and acceptors, leading to massive intermolecular self-assembly and poor solubility in aprotic, non-polar solvents (e.g.,


).
  • The Choice : We exclusively mandate ultra-dry

    
     for 1D and 2D NMR acquisition.
    
  • The Causality : ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     acts as a potent hydrogen-bond acceptor, actively disrupting intermolecular aggregation and ensuring complete dissolution. Furthermore, unlike ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ,
    
    
    lacks exchangeable protons. This is critical because it prevents the rapid chemical exchange of the exocyclic C2 and C4
    
    
    protons, allowing them to be directly observed in the
    
    
    NMR spectrum.
Resonance, Restricted Rotation, and Tautomerism

In the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR spectrum, the primary amine protons (

) typically appear between

and

[6]. A hallmark of the 2,4-diaminopyrimidine system is that the C2 and C4 amines often manifest as two distinct broad singlets rather than a single integrated peak.
  • Mechanism : The highly electronegative pyrimidine ring withdraws electron density from the exocyclic amines. This confers partial double-bond character to the

    
     bonds via resonance, restricting their free rotation. The resulting non-equivalent magnetic environments (especially when a bulky substituent occupies the C5 position) split the amine signals.
    
Diagnostic Carbon Shifts and Protonation Mapping ( NMR)

In biological target engagement (such as DHFR inhibition), the N1 atom of the pyrimidine ring must be protonated to form a critical salt bridge with a conserved active-site aspartate or glutamate residue[2][3]. Because N1 has no attached proton, standard


 NMR cannot directly monitor this site.
  • The Solution : We leverage

    
     NMR. N1 protonation induces a robust polarization of the pyrimidine 
    
    
    
    -electron cloud. This results in a diagnostic upfield shift (shielding) of roughly
    
    
    for the adjacent C2 and C6 carbons, definitively proving N1-specific protonation over N3[3].
Self-Validating Protocol: High-Fidelity NMR Acquisition
  • Neutralization : Dissolve the crude reaction salt in a biphasic mixture of EtOAc and saturated aqueous

    
    . Extract and dry. (Causality: Residual TFA/HCl from HPLC purification will protonate N1, shifting C2/C6 resonances upfield and invalidating free-base chemical shifts[3].)
    
  • Lyophilization : Lyophilize the sample to yield an anhydrous free-base powder.

  • Acquisition : Dissolve 5–10 mg in 600 µL of ultra-dry

    
    . Acquire 
    
    
    
    NMR at 298 K (d1 = 2.0 s).
  • Validation Check : The protocol is validated if the C2/C4

    
     signals integrate to exactly 4.0 relative to the C6-H proton (integrating to 1.0). Incomplete integration signifies trace acid/water causing line broadening and proton exchange.
    

Mass Spectrometry (MS/MS) and Fragmentation Diagnostics

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is utilized to confirm the exact mass and elucidate structural sub-units via Collision-Induced Dissociation (CID)[5].

Ionization Strategy

The basic nature of the 2,4-diaminopyrimidine core makes it exceptionally responsive to positive-ion ESI [M+H]⁺. Utilizing a mobile phase laced with


 formic acid guarantees maximum protonation[7].
Fragmentation Pathways

The fragmentation of 2,4-diaminopyrimidines is heavily dictated by the nature of the substituent at the C5 position.

Fragmentation M_plus [M+H]+ Molecular Ion (ESI Positive Mode) Alpha_Cleavage Alpha-Cleavage at C5 (Loss of C5-Substituent) M_plus->Alpha_Cleavage Low Collision Energy Ring_Cleavage Pyrimidine Ring Opening (Retro-Diels-Alder like) M_plus->Ring_Cleavage High Collision Energy Subst_Ion Substituent Cation e.g.,[Ar-CH2]+ Alpha_Cleavage->Subst_Ion Core_Ion Diaminopyrimidine Core m/z ~ 111 Alpha_Cleavage->Core_Ion Fragment_Ion Small Neutral Loss (-HCN, -NH2CN) Ring_Cleavage->Fragment_Ion

Fig 2. ESI-MS/MS collision-induced fragmentation pathways for C5-substituted analogs.

Self-Validating Protocol: MS/MS Fragmentation
  • Infusion : Dilute the sample to

    
     in 50:50 
    
    
    
    +
    
    
    formic acid and infuse via direct injection.
  • CID Ramp : Isolate the precursor [M+H]⁺ and apply a collision energy ramp from 10 to 40 eV. (Causality: Low CE yields

    
    -cleavage of the C5 substituent; high CE forces the highly stable pyrimidine ring to rupture, revealing ring-level modifications.)
    
  • Validation Check : The spectrum must reveal an intense fragment ion corresponding to the protonated diaminopyrimidine core (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     111 for unsubstituted C6). Absence of this peak suggests an unexpected modification to the pyrimidine scaffold itself.
    

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy rapidly differentiates between tautomeric forms and provides clear confirmation of the primary amine functionalities[8].

  • N-H Stretching : The hallmark of a true 2,4-diaminopyrimidine (as opposed to an imino-pyrimidine tautomer) is the presence of sharply defined, double-forked symmetric and asymmetric N-H stretches located between

    
     and 
    
    
    
    [6][8].
  • Pyrimidine Scaffold : Ring deformation and specific

    
     stretching vibrations are typically found in the 
    
    
    
    region[8].

Summary of Diagnostic Spectral Data

To facilitate rapid reference during structural elucidation, the expected spectral signatures for a standard C5-substituted 2,4-diaminopyrimidine (e.g., harboring a generic alkyl or benzyl substituent) are summarized below.

Functional Group / PositionAnalytical ModalityExpected Range / SignatureCausality / Interpretation
Exocyclic Amines (-NH₂) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NMR (

)

(br s, 4H)
Strong H-bonding and resonance restrict rotation, often yielding two broad singlets[6].
Pyrimidine Ring (C6-H) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NMR (

)

(s, 1H)
Highly deshielded by the adjacent N1 and N3 nitrogens[6].
C2 and C4 (Quaternary)

NMR (

)

Electron-deficient carbons attached to electronegative amines[6].
C5 (Quaternary) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NMR (

)

Highly substituent-dependent (

for -CN,

for aryl)[6].
C6 (Aromatic CH)

NMR (

)

Resonates upfield if N1 is protonated[3][6].
Primary Amine (N-H) FT-IR

Appears as a sharp "double fork" confirming the amino (not imino) tautomer[6][8].
Pyrimidine Ring (C=N) FT-IR

Characteristic stretching of the heterocyclic core[8].

References

1.[1] Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 2022. Available at:[Link] 2.[3] Structural Studies on Bio-active Compounds. Part 6. Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. RSC Publishing, 1987. Available at:[Link] 3.[6] 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. Available at:[Link] 4.[4] 1H/15N HSQC NMR studies of ligand carboxylate group interactions with arginine residues in complexes of brodimoprim analogues and Lactobacillus casei dihydrofolate reductase. PubMed. Available at:[Link] 5.[2] Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium. ChemRxiv, 2024. Available at:[Link] 6.[9] Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Taylor & Francis, 2021. Available at:[Link] 7.[7] Structural Effects on Excited State Lifetime of Non-Canonical Nucleobases as Studied by REMPI. eScholarship, 2021. Available at:[Link] 8.[5] Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI, 2021. Available at:[Link] 9.[8] Novel Trimethoprim-Based Metal Complexes and Nanoparticle Functionalization: Synthesis, Structural Analysis, and Anticancer Properties. MDPI, 2025. Available at:[Link]

Sources

Foundational

Exploring 2,4-diaminopyrimidines as kinase inhibitors

Exploring 2,4-Diaminopyrimidines as Kinase Inhibitors: Structural Rationale, Target Workflows, and Therapeutic Applications Executive Summary The structural complexity of the human kinome presents a persistent challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Exploring 2,4-Diaminopyrimidines as Kinase Inhibitors: Structural Rationale, Target Workflows, and Therapeutic Applications

Executive Summary

The structural complexity of the human kinome presents a persistent challenge in oncological drug design: achieving high binding affinity while minimizing off-target cross-reactivity. Over the last decade, the 2,4-diaminopyrimidine core has emerged as a highly privileged, synthetically tractable scaffold for developing ATP-competitive kinase inhibitors. Because its chemical geometry reliably mimics the adenine ring of adenosine triphosphate (ATP), this scaffold has driven the discovery of FDA-approved therapeutics (e.g., Ceritinib) and advanced preclinical candidates targeting Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Casein Kinase 1 epsilon (CK1ε) [1, 2, 3].

This technical whitepaper provides drug development professionals with an authoritative analysis of the structure-activity relationship (SAR) causality of 2,4-diaminopyrimidines, alongside self-validating experimental workflows required to evaluate their efficacy.

Pharmacophore Design & Mechanistic Causality

The pharmacological success of 2,4-diaminopyrimidines stems directly from their precise spatial and electrostatic alignment within the kinase hinge region.

The Causality of Hinge Binding: To inhibit a kinase competitively, a small molecule must displace ATP. The pyrimidine ring of the 2,4-diaminopyrimidine core serves as a bioisostere for the adenine base of ATP. Specifically:

  • Hydrogen Bond Acceptors: The N1 and N3 atoms of the pyrimidine ring interface directly with the backbone amide NH groups of the target kinase’s hinge region (e.g., Cys904 in FAK or Met1199 in ALK).

  • Hydrogen Bond Donors: The exocyclic amino groups at the C2 and C4 positions act as vital hydrogen bond donors, interacting with the backbone carbonyl oxygen atoms of the hinge.

By satisfying these core thermodynamic requirements, the scaffold securely anchors into the ATP-binding pocket. Selectivity is subsequently engineered through modular substitutions. Bulky, hydrophobic moieties attached to the C4-amine are directed into the hydrophobic "back pocket" (often gated by a critical gatekeeper residue), while hydrophilic or flexible substituents at the C2-amine are vectored outward toward the solvent-exposed channel, optimizing pharmacokinetic (PK) parameters.

Benchmark Inhibitors & Target Profiles

By manipulating the 2,4-diaminopyrimidine base, researchers have achieved exceptional sub-nanomolar potency across diverse kinome targets. Table 1 outlines the most clinically and biologically significant benchmark compounds.

Table 1: Benchmark 2,4-Diaminopyrimidine Kinase Inhibitors

Inhibitor NamePrimary TargetRepresentative IC₅₀Disease Indication / ModelStructural Catalyst for Selectivity
TAE-226 FAK / IGF-1R~5.5 nM (FAK)Pan-cancer (Benchmark)Standard core establishing baseline hinge geometry
Ceritinib ALK0.2 nMNon-Small Cell Lung Cancer5-chloro substitution unlocking the hydrophobic pocket
MY-1576 FAK< 50 nMEsophageal Squamous Cell CarcinomaUrea moiety integration targeting the DFG-out conformation [1]
Compound 14f FAK35 nMThyroid Cancer (TPC-1)Hydrazone substitution at C-2 modifying solvent interaction [2]
CK1ε Hits CK1εPredicted nMWnt/β-catenin driven tumorsPharmacophore optimization restricting ATP loop dynamics [3]

Mechanistic Insight: The FAK/Hippo Pathway Axis

Recent breakthroughs have identified that targeting FAK with 2,4-diaminopyrimidines does more than halt cellular adhesion; it triggers profound downstream transcriptional reprogramming.

In models of Esophageal Squamous Cell Carcinoma (ESCC) and thyroid cancer, elevated FAK autophosphorylation at Tyrosine 397 (Y397) suppresses the core kinases of the Hippo pathway (LATS1/2)[1, 2]. By utilizing a 2,4-diaminopyrimidine derivative (such as MY-1576 or Compound 14f) to lock FAK in an inactive state, the suppression on the Hippo pathway is lifted. The reactivated Hippo core kinases subsequently phosphorylate the YAP/TAZ complex, marking it for proteasomal degradation and preventing its nuclear translocation. This systematically shuts down oncogenic gene transcription.

G Inhibitor 2,4-Diaminopyrimidine (e.g., MY-1576) FAK Focal Adhesion Kinase (FAK Y397) Inhibitor->FAK Blocks ATP Pocket Hippo Hippo Core Kinases (LATS1/2) FAK->Hippo Removes Suppression YAP YAP/TAZ Complex Hippo->YAP Phosphorylates & Inactivates Nucleus Oncogenic Gene Transcription YAP->Nucleus Prevented Entry

FAK inhibition by 2,4-diaminopyrimidines activates the Hippo pathway, degrading YAP/TAZ.

Experimental Workflows: A Self-Validating Protocol System

Proving the efficacy of a newly synthesized 2,4-diaminopyrimidine inhibitor requires a sequence of orthogonal, self-validating assays. Relying on a single readout invites false positives due to the highly conjugated, sometimes fluorescent nature of these planar aromatic rings.

Protocol A: In Vitro Kinase Inhibition via TR-FRET

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorometric assays because its time-delayed readout explicitly eliminates background auto-fluorescence native to multi-ring 2,4-diaminopyrimidine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant FAK kinase domain and ULight-labeled generic peptide substrate in basic Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 2,4-diaminopyrimidine compound in 100% DMSO.

  • Self-Validating Controls: Dedicate wells for:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to ensure assay sensitivity.

    • Vehicle Control: 1% DMSO (final concentration) to establish baseline uninhibited maximum signal.

  • Incubation: Transfer 10 µL of the enzyme/substrate mix to a 384-well plate. Add 100 nL of the compound/controls. Incubate at 25°C for 15 minutes to allow thermodynamic equilibration.

  • Reaction Initiation: Add ATP to a final concentration equivalent to the Km of FAK (ensuring competitive inhibitors are accurately evaluated). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of EDTA (to chelate Mg²⁺ and halt the reaction) alongside a Europium-labeled anti-phospho antibody.

  • Readout: Measure emissions at 620 nm and 665 nm after a 50 µs delay. Calculate the IC₅₀ using four-parameter logistic non-linear regression.

Protocol B: Cellular Target Engagement (Immunoblotting)

Causality Check: Demonstrating biochemical inhibition does not guarantee cellular membrane permeability or intracellular stability. Western blotting for target auto-phosphorylation provides direct proof of functional target engagement inside living cells.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed FAK-overexpressing cells (e.g., TPC-1 for thyroid cancer models or KYSE30 for ESCC) in 6-well plates [1, 2]. Treat with the 2,4-diaminopyrimidine compound (0.1, 1.0, 10 µM) for 4 hours.

  • Lysis & Phosphatase Inhibition: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer. Critical Control: The RIPA buffer must be heavily supplemented with Na₃VO₄, NaF, and commercial protease inhibitors. This stops endogenous phosphatases from artificially reducing the phosphorylation signal post-lysis.

  • Protein Quantification & Normalization: Clear lysates via centrifugation (14,000 x g, 15 min, 4°C). Quantify total protein via BCA assay and normalize all samples to 30 µg per lane.

  • Electrophoresis: Resolve proteins on a 4–12% Bis-Tris gradient SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing (Self-Validation): Probe simultaneously for:

    • Primary Readout: Phospho-FAK (Tyr397).

    • Target Control: Total FAK (to ensure the compound is inhibiting kinase activity, not merely triggering total protein degradation).

    • Loading Control: GAPDH or β-actin.

  • Analysis: Quantify chemiluminescence. A successful 2,4-diaminopyrimidine candidate will show a dose-dependent reduction in p-FAK (Tyr397) without altering total FAK levels.

Workflow C1 Compound Synthesis (2,4-Diaminopyrimidine Core) C2 Primary Biochemical Screen (TR-FRET Kinase Assay) C1->C2 Library Input C3 Hit Validation (Orthogonal Isothermal Titration) C2->C3 Filter false positives C4 Cellular Target Engagement (Western Blot p-FAK/p-YAP) C3->C4 Lead progression C5 In Vivo Efficacy & PK/PD (Xenograft Mouse Model) C4->C5 Validated in vitro

Step-by-step workflow for the validation of 2,4-diaminopyrimidine kinase inhibitors.

Troubleshooting & Optimization

  • High Off-Target Activity: If profiling reveals poor selectivity across the kinome, the structural causality usually traces back to the C2-substituent. Optimizing this moiety to interact selectively with non-conserved residues immediately outside the hinge region is the standard mitigation path.

  • Biochemical-to-Cellular Drop-off: A compound showing single-digit nanomolar IC₅₀ in TR-FRET but micromolar cellular IC₅₀ likely suffers from poor cell permeability or rapid efflux. Incorporating in silico modeling, such as those used to predict CK1ε inhibitor pharmacophores [3], can guide the introduction of lipophilic extensions (e.g., fluorine atoms) to improve logP without disrupting hinge-binding dynamics.

References

  • Wang X, Li Y-R, Wu J, Niu J-B, Song J, Zhang S-Y. "Discovery of 2,4-diamin

Protocols & Analytical Methods

Method

Application Note: Synthesis, Optimization, and Validation of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The compound 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine (CAS: 6...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The compound 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine (CAS: 69945-57-9; Molecular Weight: 218.23 g/mol )[1] is a highly specific, fluorinated analogue belonging to the trimethoprim family of dihydrofolate reductase (DHFR) inhibitors. The incorporation of a meta-fluoro substituent on the benzyl ring significantly alters the lipophilicity and electrostatic profile of the molecule, frequently improving target-binding affinity and modulating metabolic stability.

This application note outlines a highly optimized, high-yield synthetic protocol relying on the classical but heavily refined Stenbuck enol-ether condensation route[2]. We detail the underlying causal mechanics, provide self-validating quality control checkpoints, and detail the requisite analytical expectations for robust bench-to-pilot scalability.

Mechanistic Principles and Pathway Causality

Historically, the synthesis of 2,4-diaminopyrimidines suffered from low yields (often <20%) when relying on the original Hitchings pathway utilizing formylated dihydrocinnamates[2]. The modern approach bypasses these bottlenecks by forming a highly reactive intermediate: an


-unsaturated nitrile (cinnamonitrile derivative).
The "Why" Behind the Chemistry
  • Selection of the 3-Carbon Synthon: We utilize 3-ethoxypropanenitrile over alternative reagents because the ethoxy group functions as an excellent leaving group during the final cyclization cascade[2].

  • In Situ Base Liberation: Guanidine is a robust bis-nucleophile but is notoriously unstable and hygroscopic in its free-base form. It is handled as Guanidine Hydrochloride and neutralized in situ using anhydrous Sodium Methoxide (NaOMe)[3].

  • Anhydrous Environment: The entire sequence must remain rigorously anhydrous. The presence of water would convert NaOMe to NaOH, leading to the rapid hydrolysis of the nitrile intermediate into an unreactive carboxylic acid, completely aborting pyrimidine ring formation.

Reaction Cascade (Step-by-Step Mechanism)
  • Condensation: Deprotonation of the

    
    -carbon of 3-ethoxypropanenitrile initiates an aldol-type condensation with 3-fluorobenzaldehyde. Subsequent elimination yields the enol-ether intermediate, 2-(3-fluorobenzylidene)-3-ethoxypropanenitrile.
    
  • Cyclization: The free guanidine molecule attacks the highly electrophilic nitrile carbon. Following this, the secondary amine of the guanidine moiety performs an intramolecular Michael-type addition on the

    
    -carbon of the enol-ether, kicking off the ethoxy group as ethanol. Rapid tautomerization drives the formation of the aromatic pyrimidine ring[2],[3].
    

SynthesisWorkflow A 3-Fluorobenzaldehyde + 3-Ethoxypropanenitrile B Aldol Condensation (NaOMe / MeOH, 80°C) A->B C Intermediate: 2-(3-fluorobenzylidene)- 3-ethoxypropanenitrile B->C D Bis-Nucleophilic Cyclization (Guanidine HCl, NaOMe, Reflux) C->D E Target API: 2,4-Diamino-5-(3-fluorobenzyl) pyrimidine D->E

Caption: Step-wise synthetic workflow from 3-fluorobenzaldehyde to the target pyrimidine API.

Biological Rationale

Like trimethoprim, this analogue acts by selectively binding to bacterial DHFR over mammalian DHFR[4]. By blocking the conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF), the compound starves the bacterial cell of nucleotides, halting DNA replication[4].

Mechanism DHF Dihydrofolate (DHF) DHFR Bacterial DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF API API: 2,4-Diamino-5- (3-fluorobenzyl)pyrimidine API->DHFR Competitive Inhibition

Caption: Mechanism of action: The synthesized pyrimidine analog competitively inhibits the DHFR enzyme.

Self-Validating Experimental Protocol

Step 1: Synthesis of 2-(3-fluorobenzylidene)-3-ethoxypropanenitrile

Objective: Form the reactive cinnamonitrile skeleton.

Methodology:

  • Preparation: In a flame-dried, 250 mL round-bottom flask under a continuous nitrogen (

    
    ) atmosphere, dissolve 3-ethoxypropanenitrile (12.5 g, 126 mmol) and 3-fluorobenzaldehyde (12.4 g, 100 mmol) in 50 mL of anhydrous Methanol.
    
  • Catalysis Initiation: Slowly add a solution of Sodium Methoxide (NaOMe) (25% w/w in Methanol, 25 mL) via a dropping funnel over 15 minutes.

    • Causality Check: The dropwise addition is crucial to prevent rapid exothermic polymerization of the starting materials.

  • Reflux: Heat the reaction mixture to 75-80°C and reflux for 4 hours.

  • In-Process Validation (TLC): Spot the reaction on silica gel TLC plates using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot (

    
    ) and emergence of a heavily UV-active intermediate spot (
    
    
    
    ) confirms completion.
  • Workup: Quench the reaction by pouring it over crushed ice (100 g). Extract the aqueous layer with Dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. The resulting yellow oil is used directly in Step 2.
Step 2: Cyclization to 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

Objective: Execute the bis-nucleophilic attack to construct the pyrimidine ring.

Methodology:

  • Guanidine Liberation: In a separate, dry 500 mL flask, suspend Guanidine Hydrochloride (14.3 g, 150 mmol) in 100 mL of anhydrous Ethanol[3]. Add NaOMe solution (25% in MeOH, 35 mL) slowly. Stir for 30 minutes at room temperature.

    • Causality Check: A white precipitate of Sodium Chloride (NaCl) will form. This solid confirms the successful liberation of the free guanidine base.

  • Coupling: Dissolve the crude enol-ether intermediate from Step 1 in 30 mL of anhydrous Ethanol and add it rapidly to the guanidine solution.

  • Reflux & Cyclization: Heat the mixture to reflux (80-85°C) for 12 hours.

  • In-Process Validation (pH Control): Test the reaction mixture with pH paper after 6 hours. It must remain strongly basic (pH > 10) to facilitate the cyclization. If pH drops, add 5 mL of NaOMe solution[3].

  • Isolation: Cool the reaction mixture to 0°C. Add 50 mL of ice-cold water dropwise to precipitate the raw API[3]. Filter the solid under vacuum and wash thoroughly with cold water to remove residual salts.

  • Purification: Recrystallize the crude solid from an Ethanol:Water mixture (1:1 v/v) to yield off-white to white crystalline needles of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine.

Reaction Analytics & Validation Data

To ensure structural fidelity and purity >98.5%, cross-reference your synthesized batch with the metrics provided in the tables below.

Table 1: Process Optimization and Yield Analysis

Summary of optimization trials validating the choice of base and solvent for Step 2.

EntrySolventBase UsedTemperatureReaction TimeIsolated YieldAPI Purity (HPLC)
1Methanol

65°C (Reflux)24 hours22%88.5%
2MethanolNaOMe65°C (Reflux)18 hours45%94.0%
3EthanolNaOEt80°C (Reflux)12 hours61%97.2%
4 Ethanol NaOMe 80°C (Reflux) 12 hours 74% >99.0%
Table 2: Target Analytical Characterization

Expected physicochemical and spectral profiles for the isolated API.

Analytical TechniqueExpected Readout / Characteristic
Formula & Mass

Appearance White to off-white crystalline powder[5]
1H-NMR (DMSO-d6)

7.45 (s, 1H, pyrimidine-CH), 7.30 (m, 1H, Ar-H), 7.05-6.95 (m, 3H, Ar-H), 6.10 (br s, 2H,

), 5.75 (br s, 2H,

), 3.65 (s, 2H,

).
LC-MS (ESI+)

[M+H]+ = 219.1

Safety & Handling Considerations

The handling of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine and its precursors requires strict adherence to laboratory safety protocols:

  • Acute Hazards: The compound is classified as an irritant to skin and respiratory tracts. Protective gloves, eye protection, and work within a Class II fume hood are mandatory[5].

  • Emergency Response: If inhalation causes respiratory distress, remove the victim to fresh air and immediately administer oxygen or artificial respiration[5]. In the event of skin contact, contaminated clothing must be removed and the affected area washed heavily with soap and pure water for a minimum of 15 minutes[5].

References

  • ChemicalBook. 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine - Product Characteristics and Safety Data Sheet. (August 2022).

  • Vardanyan, R. & Hruby, V. Trimethoprim Synthesis and Evolution. Basicmedical Key. (2016).

  • Roth, B., et al. A one-step synthesis of trimethoprim derivatives and activity analysis by molecular modeling. Journal of Medicinal Chemistry, 26(5), 667–673. (1983).

  • PatSnap Synapse. What is the mechanism of Trimethoprim? (July 2024).

Sources

Application

Application of 2,4-Diaminopyrimidines in Anti-Cancer Cell Line Studies: A Technical Guide for Researchers

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique hydrogen bonding capabilities and structural rigidity have made...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique hydrogen bonding capabilities and structural rigidity have made it a cornerstone in the design of targeted therapeutics, particularly in oncology. This guide provides an in-depth overview and detailed protocols for researchers and drug development professionals on the application of 2,4-diaminopyrimidine derivatives in anti-cancer cell line studies.

Introduction: The 2,4-Diaminopyrimidine Scaffold in Oncology

The 2,4-diaminopyrimidine core is a key pharmacophore that mimics the purine and pyrimidine bases of nucleic acids, allowing it to interact with a wide range of biological targets. In cancer therapy, derivatives of this scaffold have been successfully developed as inhibitors of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.[1][2][3] The versatility of this structure allows for synthetic modifications that can fine-tune its potency, selectivity, and pharmacokinetic properties.[4]

Key Mechanisms of Action in Cancer Cells

2,4-Diaminopyrimidine derivatives exert their anti-cancer effects primarily through the inhibition of critical cellular enzymes. Understanding these mechanisms is fundamental to designing and interpreting cell-based assays.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to a depletion of the building blocks for DNA synthesis, resulting in cell cycle arrest and apoptosis.[1][3] Several 2,4-diaminopyrimidine-containing compounds have been developed as potent DHFR inhibitors.[2][5]

  • Protein Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of cancer. The 2,4-diaminopyrimidine scaffold serves as an excellent ATP-competitive inhibitor for a variety of kinases, including:

    • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle. Inhibitors based on the 2,4-diaminopyrimidine structure can induce cell cycle arrest, often at the G1/S or G2/M phase, and promote apoptosis.[6][7][8]

    • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to defects in cell division and subsequent cell death.[8]

    • Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival. Its inhibition can suppress tumor growth and metastasis.[4][9]

    • Other Kinases: The scaffold has also been utilized to target other kinases like c-jun N-terminal kinase (JNK) and Casein Kinase 1 Epsilon (CK1ε).[10][11]

The diagram below illustrates a simplified, generic signaling pathway often targeted by 2,4-diaminopyrimidine-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade Activates GF Growth Factor GF->Receptor Binds Inhibitor 2,4-Diaminopyrimidine Kinase Inhibitor Inhibitor->Receptor Inhibits (ATP-competitive) Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: Generic kinase signaling pathway targeted by 2,4-diaminopyrimidine inhibitors.

Application Note: A Step-by-Step Workflow for In Vitro Screening

A systematic approach is crucial for evaluating the anti-cancer potential of novel 2,4-diaminopyrimidine derivatives. The following workflow outlines a standard screening cascade.[12][13][14]

G start Start: Synthesized 2,4-Diaminopyrimidine Compound Library primary_screen Primary Screen: Single High-Dose Cell Viability Assay (e.g., 10 µM) start->primary_screen dose_response Dose-Response & IC50: Cell Viability Assay (e.g., MTT/MTS) primary_screen->dose_response Active 'Hits' mechanistic_assays Mechanistic Assays (on potent compounds) dose_response->mechanistic_assays apoptosis Apoptosis Assay (Annexin V/PI) mechanistic_assays->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanistic_assays->cell_cycle target_validation Target Validation (e.g., Western Blot for phospho-kinases) mechanistic_assays->target_validation end End: Lead Compound Identification apoptosis->end cell_cycle->end target_validation->end

Caption: A typical in vitro screening workflow for anti-cancer compounds.

Detailed Experimental Protocols

The following protocols are foundational for assessing the anti-cancer activity of 2,4-diaminopyrimidine compounds in cell culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 2,4-Diaminopyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 2,4-diaminopyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17][18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[16] A reference wavelength of >650 nm can be used to subtract background noise.[17]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[21]

Materials:

  • Flow cytometer

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)

  • Cold PBS

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the 2,4-diaminopyrimidine compound at a relevant concentration (e.g., 1x or 2x IC₅₀) for a specified time. Include a vehicle-treated negative control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 300-500 x g for 5 minutes) and discard the supernatant.[22]

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20] Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][22]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that intercalates into the DNA of fixed and permeabilized cells.[23][24] The fluorescence intensity is directly proportional to the amount of DNA.[23] Treatment with RNase is necessary to ensure only DNA is stained.[24]

Materials:

  • Flow cytometer

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)[25]

  • Cold PBS

Procedure:

  • Cell Preparation and Harvest: Treat cells with the test compound for a desired period (e.g., 24 hours). Harvest approximately 1-2 x 10⁶ cells.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol drop-wise to a final volume of ~3-5 mL.[23][26] Fix for at least 30 minutes on ice (cells can be stored at -20°C for several weeks at this stage).[24][26]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.[23]

  • Resuspend the pellet in 500 µL of PI staining solution.[26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[26]

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the PI fluorescence on a linear scale.[26]

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will be generated.

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The region between the two peaks represents cells in the S phase (synthesizing DNA).

  • The second peak represents cells in the G2/M phase (4n DNA content).[24]

  • A "sub-G1" peak may appear, which is indicative of apoptotic cells with fragmented DNA.

Data Summary: Representative Anti-Cancer Activity

The table below summarizes the reported IC₅₀ values for representative 2,4-diaminopyrimidine derivatives against various cancer cell lines, showcasing the broad applicability and potency of this chemical class.

Compound Class/NameTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
Compound 9k Not SpecifiedA549 (Lung)2.14[27]
HCT-116 (Colon)3.59[27]
PC-3 (Prostate)5.52[27]
MCF-7 (Breast)3.69[27]
Compound 13f Not SpecifiedA549 (Lung)1.98[27]
HCT-116 (Colon)2.78[27]
PC-3 (Prostate)4.27[27]
MCF-7 (Breast)4.01[27]
Compound 22 CDK7MV4-11 (Leukemia)0.208[6]
Compound 11c Aurora AVarious0.5 - 4.0[8]
Compound 16j CDK9HCT-116 (Colon)0.020[7]
Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold remains a highly valuable starting point for the development of novel anti-cancer agents. The protocols and workflow outlined in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research will likely focus on developing derivatives with increased selectivity for specific kinase isoforms to minimize off-target effects, exploring their potential in combination therapies, and overcoming mechanisms of drug resistance. The continued application of these fundamental cell-based assays will be essential in identifying the next generation of 2,4-diaminopyrimidine-based cancer therapeutics.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])

  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC. (URL: [Link])

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (URL: [Link])

  • 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])

  • 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

  • Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed. (URL: [Link])

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - MDPI. (URL: [Link])

  • Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - ResearchGate. (URL: [Link])

  • Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1 - PubMed. (URL: [Link])

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (URL: [Link])

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (URL: [Link])

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC. (URL: [Link])

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC. (URL: [Link])

  • (A) Representative and reported 2,4-diaminopyrimidine derivative as anticancer agents. (URL: [Link])

  • Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. | Semantic Scholar. (URL: [Link])

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (URL: [Link])

Sources

Method

Application Note: 2,4,5-Triaminopyrimidines as Blue Fluorescent Probes for Cell Viability Monitoring

Monitoring cell viability is a critical parameter in pathology, cell biology, and high-throughput pharmacological drug development[1]. Historically, the scientific community has heavily relied on red and green emitting v...

Author: BenchChem Technical Support Team. Date: March 2026

Monitoring cell viability is a critical parameter in pathology, cell biology, and high-throughput pharmacological drug development[1]. Historically, the scientific community has heavily relied on red and green emitting viability dyes (e.g., Propidium Iodide, SYTOX Green). The blue region of the visible spectrum has been notoriously underutilized due to a scarcity of stable, non-destructive, and highly emissive markers.

This technical guide outlines the application of newly synthesized 2,4,5-triaminopyrimidines . Operating as the first fluorescent nucleobase analogues (FNAs) validated for cell viability monitoring, these compounds exhibit extreme environmental sensitivity and unprecedented brightness, enabling specific, blue-cyan fluorescence inside dead cells.

Mechanistic Causality: The Basis of Dye Exclusion & Signal Amplification

To generate reliable data, it is crucial to understand the physicochemical mechanisms driving the distinction between live and dead populations. 2,4,5-triaminopyrimidines rely on a highly selective membrane-exclusion paradigm coupled with structural fluorescence "turn-on" mechanics.

  • Membrane Exclusion in Live Cells: Because these synthetic nucleobase derivatives possess specific polar functionalities, they cannot passively diffuse across the intact lipid bilayer of living cells. Consequently, they are entirely excluded from the intracellular environment, resulting in zero background fluorescence.

  • Influx in Compromised (Dead) Cells: When a cell undergoes necrosis or late-stage apoptosis, membrane integrity is lost[1]. The probes rapidly enter the compromised cell and localize to the nucleus.

  • dsDNA Groove Binding & Signal Amplification: Free in aqueous solution, the 2,4,5-triaminopyrimidine derivatives exhibit structural flexibility that allows non-radiative decay, resulting in lower basal fluorescence[1]. However, upon entering dead cells, the molecules interact with and intercalate into double-stranded DNA (dsDNA) grooves. This rigid, hydrophobic microenvironment severely restricts rotational freedom, forcing the molecule to release absorbed energy as a brilliant blue-cyan emission.

CellViabilityMechanism Probe 2,4,5-Triaminopyrimidine (Fluorophore Probe) LiveCell Live Cell (Intact Bilayer) Probe->LiveCell DeadCell Dead Cell (Compromised Bilayer) Probe->DeadCell Exclusion Probe Exclusion LiveCell->Exclusion Influx Intracellular Influx DeadCell->Influx NoSignal No Fluorescence Exclusion->NoSignal DNA dsDNA Groove Binding Influx->DNA Signal Blue-Cyan Emission (Turn-On Amplification) DNA->Signal

Pathway of 2,4,5-triaminopyrimidines dictating specific blue emission in dead cells.

Quantitative Photophysical Profile

Recent photophysical evaluations emphasize why 2,4,5-triaminopyrimidines are superseding older generation FNAs. By heavily optimizing their electron push-pull dynamics, chemists have achieved exceptional stability and emission strengths suitable for advanced microscopy[2].

Photophysical PropertyMeasured ValuePractical Experimental Advantage
Emission Maximum Blue-Cyan (~420–500 nm)Frees up green and red optical channels, allowing multiplexing with FITC, TRITC, or mCherry.
Molar Extinction Coefficient (

)
10,000 – 25,000 M⁻¹ cm⁻¹Phenomenal brightness. Surpasses earlier pyrimidine analogs (which capped at 2,000–3,800 M⁻¹ cm⁻¹)[2].
Stokes Shift Highly pronouncedVastly separates excitation light from emission capture, minimizing auto-fluorescence and scatter[2].
Environmental Sensitivity pH/Polarity dependentYields high contrast ratios; emission peaks when sequestered in non-polar DNA environments[2].

Protocol: Multiplexed Live/Dead Orthogonal Co-Staining

To guarantee assay trustworthiness, this protocol is designed as a self-validating system . By multiplexing a 2,4,5-triaminopyrimidine probe with a traditional red fluorophore (Propidium Iodide), you can conclusively prove that the blue signal aligns perfectly with membrane degradation[1].

Required Materials
  • Cell suspension model (e.g., Saccharomyces cerevisiae BY4741, or equivalent mammalian lines)[1].

  • 1X Phosphate-Buffered Saline (PBS), pH 7.2.

  • Propidium Iodide (PI) stock solution (Red emission).

  • 2,4,5-triaminopyrimidine stock (e.g., "Compound 3d" synthesized via cyanamide condensation) in DMSO[1].

Step-by-Step Methodology
Step 1: Baseline Standardization and Control Induction

To establish a definitive causality baseline, you must artificially create live and dead cohorts.

  • Harvest target cells in the exponential growth phase to ensure baseline viability.

  • Aliquot the cell suspension into two tubes: Live_Control and Dead_Control.

  • Induce controlled cellular death in the Dead_Control tube by heating the cells at 80 °C for exactly 2 minutes in a water bath[1].

  • Wash both cell populations twice via centrifugation and resuspend in 1X PBS (pH 7.2) to roughly

    
     cells/mL.
    
    • Scientific Context: Washing eliminates residual media proteins that could scavenge the probe. Strict adherence to pH 7.2 is vital because 2,4,5-triaminopyrimidines exhibit pH-responsive photophysics within biologically relevant ranges[2].

Step 2: Co-Staining the Mixed Population
  • In a fresh 1.5 mL microcentrifuge tube, combine 500 µL of the Live_Control and 500 µL of the Dead_Control.

  • Add the 2,4,5-triaminopyrimidine probe to achieve a final working concentration of 250 µM[1].

  • Add Propidium Iodide (PI) to a final working concentration of 10 µM[1].

Step 3: Incubation Kinetics
  • Incubate the suspension at room temperature (RT) for 15 minutes [1].

  • Ensure the tube is strictly protected from light (e.g., wrapped in aluminum foil)[1].

    • Scientific Context: 15 minutes at room temperature is thermodynamically sufficient for the probes to influx through compromised lipid bilayers and saturate dsDNA binding sites without initiating non-specific endocytosis in living cells[1].

Step 4: Epifluorescence / Confocal Microscopy
  • Pipette 10 µL of the co-stained cell suspension onto a clean glass microscope slide and seal with a coverslip.

  • Channel 1 (Validation): Image using a TRITC/Texas Red filter block. Dead cells will emit strongly in the red spectrum due to PI intercalation.

  • Channel 2 (Experimental Readout): Switch to a DAPI/Hoechst filter block. Observe the exact same focal plane. Dead cells will display distinct, bright blue-cyan emission due to the 2,4,5-triaminopyrimidine probe[1]. Live cells will remain entirely dark in both channels[1].

References

  • Gonçalves, J. M., et al. (2024). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Dias, A. M., et al. (2024). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Advances. (Highlights photophysical superiority of triaminopyrimidines). Available at:[Link]

  • ResearchGate Database (Gonçalves et al., 2024 PDF Supplement). 2,4,5-Triaminopyrimidines as Blue Fluorescent Probes for Cell Viability Monitoring. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of Heck coupling reactions for 5-substituted pyrimidines

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. This guide focuses on diagnosing and optimizing the Heck coupling of 5-substituted pyrimidines—a notoriously challenging scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. This guide focuses on diagnosing and optimizing the Heck coupling of 5-substituted pyrimidines—a notoriously challenging scaffold in medicinal chemistry due to the strong coordinating capability of its endocyclic nitrogen atoms.

Diagnostic Workflow

HeckOptimization Start Start: 5-X-Pyrimidine Heck Coupling Halide Determine Halide (X) Start->Halide Iodide 5-Iodopyrimidine Halide->Iodide Bromide 5-Bromopyrimidine Halide->Bromide CatI Mild Conditions (e.g. Pd(OAc)2, No Ligand) Iodide->CatI CatBr Electron-Rich Ligands (e.g., MAPs, P(OMe)3) Bromide->CatBr Check Monitor Conversion (GC-MS/TLC) CatI->Check CatBr->Check Success High Yield (Target Isolated) Check->Success >90% PdBlack Pd Black Precipitates Check->PdBlack Loss of active Pd NoConv Low Conversion / Stalled Reaction Check->NoConv <20% AddTBAC Add TBAC Additive (Stabilize Pd) PdBlack->AddTBAC ChangeBase Switch Base/Solvent (e.g., K3PO4/DMAc) NoConv->ChangeBase AddTBAC->Check ChangeBase->Check

Workflow for optimizing Heck coupling of 5-substituted pyrimidines.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: Why does my Heck coupling with 5-bromopyrimidine stall at <20% conversion using standard Pd(OAc)₂/PPh₃ conditions? Expert Insight: The pyrimidine ring is heavily electron-deficient, making the C-Br bond at the 5-position highly resilient to oxidative addition[1]. More critically, the two basic nitrogen atoms of the pyrimidine ring act as competing ligands. They coordinate strongly to the palladium center, shifting the equilibrium toward stable, inactive palladium resting states (catalyst poisoning). Resolution: You must shift to strongly electron-donating or sterically demanding ligands that outcompete the pyrimidine nitrogens. Recent screenings and generative models have identified Monodentate Alkynylphosphines (MAPs) as highly effective for overcoming the basic nitrogen coordination of heterocycles[2]. Alternatively, leveraging phosphorus-based ligands like P(OMe)₃ has been shown to be uniquely optimal for standard 5-bromopyrimidines[3].

Q2: I am seeing a rapid precipitation of black solid (Pd black) within 15 minutes of heating. How do I prevent catalyst degradation? Expert Insight: The appearance of Pd black indicates the rapid reduction of Pd(II) to Pd(0) followed by irreversible aggregation into inactive macro-particles. This occurs when the ligand dissociates or is insufficiently robust to stabilize the transient Pd(0) intermediate in the catalytic cycle. Resolution: Introduce a phase-transfer catalyst or supporting additive like Tetrabutylammonium Chloride (TBAC). The chloride anions act as supporting ligands, encasing and stabilizing the transient Pd(0) nanoparticles to prevent bulk aggregation, particularly in low-polarity solvents[4]. Adjusting the base from coordinating organic amines to buffered inorganic systems (e.g., K₃PO₄/K₂HPO₄) also mitigates off-cycle degradation[3].

Q3: Can I run these couplings ligand-free if I switch my starting material to 5-iodopyrimidine? Expert Insight: Yes. The C-I bond undergoes oxidative addition to Palladium much faster than the C-Br bond, lowering the energetic barrier for the initial and most difficult step of the catalytic cycle. Resolution: For 5-iodopyrimidine, ligand-free conditions using Pd(OAc)₂ or inexpensive Schiff-base Pd(0) catalysts in aqueous or alcoholic solvents (e.g., aqueous ethanol with Et₃N) routinely yield >85% of the coupled product[5]. Eliminating phosphine ligands simplifies the methodology and drastically reduces downstream purification hurdles.

Part 2: Quantitative Optimization Matrix

The following table summarizes validated experimental parameters and expected yields for the 5-position Heck coupling of pyrimidines based on recent literature:

Pyrimidine SubstrateOlefin PartnerCatalyst SystemBase / AdditiveSolventYield
5-BromopyrimidineAcrylatesPd(OAc)₂ / MAPsK₃PO₄DMF51%
5-BromopyrimidineFluorous AlkenesPd(OAc)₂ (4-5 mol%)NaOAc / n-Bu₄NBrDMF78%*
5-IodopyrimidineButyl AcrylatePd(0) Schiff-baseEt₃Nn-Decane (125 °C)89%
5-IodopyrimidineN-isopropylacrylamidePd(0) Schiff-baseEt₃Nn-Decane (125 °C)89%
5-IodouridineAcrylatesPd(OAc)₂ (10 mol%)NoneWater (MW, 80 °C)35-90%

*Average yield across multiple fluorous alkene chain lengths. Data summarized from verified coupling methodologies[6],[2],[5],[7].

Part 3: Validated Experimental Protocol

Procedure: Optimized Heck Coupling of 5-Bromopyrimidine with Acrylates This self-validating protocol utilizes TBAC stabilization and sterically protective ligands to prevent pyrimidine-induced catalyst poisoning.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 equiv), Pd(OAc)₂ (5 mol%), your selected bulky ligand (e.g., a MAP ligand or P(o-tolyl)₃, 10 mol%), and TBAC (1.0 equiv)[4],[2].

  • Causality: Adding TBAC prior to solvent ensures the immediate availability of chloride ions to coordinate the Pd(0) species upon its formation, averting premature nanoparticle aggregation.

  • Validation Checkpoint 1 (Atmosphere): Ensure the solid mixture is free-flowing. Apply vacuum and backfill with dry Nitrogen/Argon three times. Ambient oxygen rapidly degrades electron-rich phosphines and deactivates the metal center.

Step 2: Solvent and Base Addition

  • Action: Add anhydrous, degassed Dimethylacetamide (DMAc) to achieve a 0.2 M substrate concentration. Add anhydrous K₃PO₄ (2.0 equiv) as the base.

  • Causality: DMAc supports the high temperatures required for C-Br activation, while the inorganic base K₃PO₄ neutralizes the generated HBr without coordinating to the metal center (a common failure point when using amine bases with basic heterocycles)[3].

Step 3: Olefin Introduction and Catalytic Activation

  • Action: Inject the acrylate (1.5 equiv). Seal the flask securely and heat to 100-110 °C.

  • Validation Checkpoint 2 (Colorimetric Shift): Within 10–20 minutes of heating, observe the reaction mixture. A shift from pale orange/yellow to a deep, homogenous red/brown indicates successful formation of the active, soluble Pd(0) complex. If the solution turns clear with a dense, black metallic mirror precipitating on the glass, the catalyst has crashed out (Pd black); abort the run and increase ligand/TBAC loading.

Step 4: Monitoring and Workup

  • Action: Stir the mixture for 12-18 hours.

  • Validation Checkpoint 3 (Kinetic Completion): Remove a 10 µL aliquot, quench in EtOAc/Water, and analyze the organic layer via LC-MS. You should observe the complete consumption of the 5-bromopyrimidine mass[1].

  • Action: Cool the reaction to room temperature, filter through a pad of Celite to remove insoluble inorganic salts and palladium residues, and concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography to isolate the target.

References

  • 4 - RSC

  • 1 - Benchchem 3.6 - PMC (NIH) 4.2 - ChemRxiv 5.3 - ACS Publications 6.5 - Arabian Journal of Chemistry 7.7 - ResearchGate

Sources

Optimization

Strategies to minimize off-target effects of 2,4-diaminopyrimidine inhibitors

Module: Minimizing Off-Target Effects of 2,4-Diaminopyrimidine Inhibitors Welcome to the Technical Support and Troubleshooting Center for Kinase Therapeutics. The 2,4-diaminopyrimidine scaffold is a highly privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Minimizing Off-Target Effects of 2,4-Diaminopyrimidine Inhibitors

Welcome to the Technical Support and Troubleshooting Center for Kinase Therapeutics. The 2,4-diaminopyrimidine scaffold is a highly privileged pharmacophore in drug discovery, primarily utilized to target the ATP-binding pocket (hinge region) of the human kinome. However, because this binding site is highly conserved across over 500 kinases, initial hits often exhibit broad polypharmacology and dose-limiting off-target toxicities[1].

This guide is designed for medicinal chemists and drug development professionals. It provides field-proven strategies, diagnostic experimental protocols, and rational design frameworks to transition promiscuous 2,4-diaminopyrimidine binders into highly selective inhibitors or degraders.

FAQ 1: Why does our lead 2,4-diaminopyrimidine compound exhibit high promiscuity across the kinome, and how can we fundamentally engineer it for selectivity?

Answer: The ubiquitous off-target effects of 2,4-diaminopyrimidines arise because the core motif efficiently forms bidentate hydrogen bonds with the highly conserved backbone amides of the kinase hinge region[2]. When you rely entirely on the core scaffold for binding energy, your compound will inevitably cross-react with off-target kinases (like TAK1, a common liability causing hepatotoxicity in IRAK4 programs)[3].

Causality & Design Strategy: To achieve selectivity, you must systematically shift the binding reliance away from the conserved hinge and toward non-conserved, adjacent subpockets.

  • Targeting the Selectivity Filter: By modifying the substituent at the C2 or C4 positions (e.g., adding rigid ortho- or meta-substituted benzylamino groups), you can exploit distinct hydrophobic pockets (such as the Ala571 subpocket in Sky kinase) that are inaccessible to other kinases[4].

  • Conformational Restriction: Flexible linkers adapt to multiple kinase pockets. Rigidifying the side chains via intramolecular hydrogen bonding or cyclic motifs forces the inhibitor into a conformation that energetically favors only your target kinase[3].

Optimization Start Evaluate 2,4-Diaminopyrimidine Hit Assess Kinome Profiling reveals off-targets? Start->Assess ModC2 Rigidify C2-Substituent (Access minor subpockets) Assess->ModC2 Steric engineering ModC4 Modify C4-Aniline (Enhance specific H-bonding) Assess->ModC4 Solvent exposed PROTAC Convert to PROTAC (Ternary complex selectivity) Assess->PROTAC Scaffold too promiscuous Valid Highly Selective Lead ModC2->Valid ModC4->Valid PROTAC->Valid

Workflow for transitioning a promiscuous 2,4-diaminopyrimidine into a selective agent.

Data Summary: Impact of Structural Rigidification on Kinase Selectivity Below is a generalized representation of structural modification outcomes mapped from extensive IRAK4 and Sky kinase optimization campaigns.

Scaffold IterationStructural ModificationPrimary Target (IC₅₀)Primary Off-Target (IC₅₀)Selectivity Ratio (Target vs Off-Target)
Initial Hit N2-phenethylamino, unconstrained1.90 µM0.85 µM (TAK1 / FGFR)~0.4x (Poor)
Generation 1 C4-acetylphenyl substitution93 nM410 nM4.4x (Moderate)
Generation 2 Rigid ortho-Cl benzylamino (C2)27 nM> 2,700 nM> 100x (Excellent)
Optimized Lead Solvent-exposed water-soluble group< 5 nM> 10,000 nM> 2000x (Clinical Grade)
Troubleshooting Guide 1: Profiling and Validating Off-Targets in Live Cells

Problem: Biochemical kinase panels (e.g., KINOMEscan) evaluate recombinant proteins but often fail to replicate complex intracellular environments, leaving you blind to actual physiological off-targets.

Solution & Mechanism: Implement Chemoproteomic Pull-Down using Clickable Probes . By synthesizing a derivative of your 2,4-diaminopyrimidine bearing a terminal alkyne on a solvent-exposed vector, you can capture its true physiological interactome directly from live cell lysates.

Protocol: Self-Validating Chemoproteomic Profiling Why it’s self-validating: The protocol employs a competitive control. If an identified protein is a true target (and not an artifact of the alkyne addition), pre-treating cells with a 100-fold excess of the unmodified parent inhibitor will outcompete the clickable probe, abolishing the pull-down signal.

  • Probe Engineering: Synthesize your 2,4-diaminopyrimidine probe by attaching an alkyne handle to the solvent-exposed C5-carboxamide or C4-aniline region. Ensure biochemical activity (IC₅₀) is within 3-fold of the parent compound.

  • Cellular Incubation: Treat your target cell line (e.g., HCT116 or HeLa) with the clickable probe (1–10 µM) for 4 hours to establish equilibrium binding.

  • Competitive Control (Critical): In a parallel biological replicate, pre-incubate cells with a 100x molar excess of the unmodified parent 2,4-diaminopyrimidine inhibitor for 1 hour before adding the probe.

  • Lysis & Click Chemistry: Lyse the cells under non-denaturing conditions. Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the inhibitor-protein complex.

  • Enrichment & Proteomics: Enrich biotinylated complexes using streptavidin beads. Elute the bound proteins, perform tryptic digestion, and analyze via quantitative LC-MS/MS.

  • Data Interpretation: True off-targets are characterized by high spectral counts in the probe-treated sample and >90% signal reduction in the competitive control sample.

FAQ 2: We cannot engineer selectivity through traditional ATP-pocket binding. Can we use targeted protein degradation (PROTACs) to bypass this?

Answer: Yes. Proteolysis Targeting Chimeras (PROTACs) offer an exceptional solution for "rescuing" highly promiscuous 2,4-diaminopyrimidines[5].

Mechanism: PROTACs exert their effects via an event-driven mechanism rather than an occupancy-driven one[6]. When you link a promiscuous 2,4-diaminopyrimidine warhead to an E3 ligase ligand (e.g., CRBN or VHL), selectivity is no longer solely dictated by the warhead's affinity for the ATP pocket. Instead, selectivity is governed by the thermodynamic stability of the ternary complex (Protein of Interest : PROTAC : E3 Ligase)[7]. Because different kinases have distinct surface topologies outside their conserved ATP pockets, an E3 ligase will only sterically accommodate and ubiquitinate a highly specific subset of those kinases. The result? A promiscuous binder is transformed into an ultra-selective degrader[5].

PROTAC_MOA Warhead Promiscuous 2,4-Diaminopyrimidine Linker Flexible PEG/Alkyl Linker Warhead->Linker Ternary Selective Ternary Complex Linker->Ternary Protein-Protein Cooperativity E3 E3 Ligase Ligand (CRBN / VHL) E3->Linker Degrade Targeted Degradation Ternary->Degrade Ubiquitination

Event-driven selectivity mechanism mediated by PROTAC ternary complex formation.

Troubleshooting Guide 2: My 2,4-diaminopyrimidine PROTAC shows strong biochemical binding but fails to degrade the target kinase. Why?

Problem: The PROTAC successfully engages the kinase ATP pocket but degradation (Dmax) is non-existent.

Causality: Degradation failure in a confirmed binder usually stems from an inability to form a productive ternary complex (often due to steric clashes between the kinase and the E3 ligase) or the inability of the E3 ligase to reach a solvent-accessible lysine on the kinase for ubiquitination[8].

Protocol: Validating Ternary Complex Formation via TR-FRET Why it’s self-validating: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) differentiates binary binding (PROTAC to Target) from true ternary formation. Measuring the “hook effect” at high PROTAC concentrations validates that the signal is strictly dependent on the tripartite molecular assembly.

  • Reagent Preparation: Label your target recombinant kinase with a Terbium (Tb) chelate donor. Label your target E3 ligase (e.g., VCB complex for VHL) with an AlexaFluor-647 acceptor.

  • Titration Setup: In a 384-well microplate, prepare a 12-point serial dilution of your PROTAC compound (ranging from 10 pM to 10 µM).

  • Complex Assembly: Add constant equimolar concentrations (e.g., 10 nM) of the Tb-labeled kinase and AlexaFluor-labeled E3 ligase to the wells. Incubate for 60 minutes at room temperature.

  • Excitation & Readout: Excite the samples at 337 nm. Measure emission at 490 nm (Tb donor) and 665 nm (AlexaFluor acceptor). Calculate the TR-FRET ratio (665/490).

  • Data Diagnosis:

    • Bell-shaped curve (Hook Effect): Indicates successful ternary complex formation. Peak TR-FRET signals at intermediate concentrations followed by signal decay at high concentrations prove cooperative assembly. If degradation still fails in cells despite this curve, the issue is a lack of accessible lysines, not steric clash[8].

    • Flat line / No signal: Indicates failed ternary complexation. Solution: Alter the linker exit vector on the 2,4-diaminopyrimidine scaffold or change the linker length/rigidity to relieve steric repulsion.

References
  • Powell, N. A., et al. (2013). Optimization of Highly Selective 2,4-Diaminopyrimidine-5-Carboxamide Inhibitors of Sky Kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1051–1055. Available at:[Link]

  • Pan, S., et al. (2014). Chemical biology for target identification and validation. MedChemComm, 5, 411–426. Available at:[Link]

  • Chen, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 714–719. Available at:[Link]

  • Kim, K., et al. (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link] (Derived from text match metadata).

  • Bekes, M., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Nature Reviews Drug Discovery, 21, 181-200. (Reference context derived from PROTAC functionality validation). Available at:[Link]

  • Tran, H., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e611. Available at:[Link]

  • Burslem, G. M., & Crews, C. M. (2018). Targeted Protein Degradation: Elements of PROTAC Design. Cell, 181(1), 102-114. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Benzylpyrimidines

The 5-benzylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial and anticancer drugs.[1][2][3] Its synthesis, most commonly achie...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-benzylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial and anticancer drugs.[1][2][3] Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions, presents a unique set of challenges due to the electronic nature of the pyrimidine ring. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming common hurdles and optimizing their synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 5-benzylpyrimidines, particularly via Suzuki-Miyaura cross-coupling, a widely used method for this transformation.[4]

Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the likely causes and how can I fix this?

Low or no conversion is the most frequent challenge. The root cause often lies in one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Catalyst Inactivity: The active catalyst in the Suzuki reaction is a Palladium(0) species.[5] Many reactions start with a more stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to Pd(0) to enter the catalytic cycle.[6] If this reduction is inefficient, the reaction will not initiate properly.

    • Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which can sometimes mitigate issues related to the in situ reduction process.[7] Alternatively, using modern, well-defined pre-catalysts (e.g., Buchwald G2, G3 pre-catalysts) ensures efficient generation of the active Pd(0) species.[8]

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[9]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[8] The steric bulk of these ligands creates a "coordination sphere" around the palladium atom that helps prevent the pyrimidine substrate from binding and deactivating the catalyst.[10] Increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can also help overcome partial deactivation.

  • Reagent Quality & Stability:

    • Boronic Acids: These reagents can be prone to decomposition (protodeboronation), especially under prolonged heating or in the presence of excess water. They can also form unreactive cyclic trimers (boroxines).[11]

    • Solvents and Bases: Trace oxygen in solvents can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[7] Water content can be critical; while some water is often beneficial for Suzuki couplings, anhydrous conditions may be required for specific protocols. Ensure the base is pure and has not degraded.

    • Solution: Use fresh, high-purity boronic acids. Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). Use freshly opened or properly stored bases.

  • Sub-optimal Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. However, excessive heat can accelerate catalyst decomposition into inactive palladium black.[7]

    • Solution: If the reaction is sluggish, cautiously increase the temperature in increments of 10-20 °C. If catalyst decomposition is observed, try a lower temperature with a more active catalyst system.

Q2: My reaction is messy, with significant amounts of homocoupled or dehalogenated side products. How can I improve selectivity?

Side reactions compete directly with your desired cross-coupling, reducing the yield and complicating purification.[6]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. The primary cause is the presence of oxygen, which facilitates this palladium-catalyzed oxidative coupling.[7][11]

    • Solution: The most effective solution is rigorous degassing of the reaction mixture.[6][7] If using a Pd(II) pre-catalyst, some boronic acid may be consumed during its reduction to Pd(0), which can also lead to homocoupling. Starting with a Pd(0) source can sometimes minimize this issue.[7]

  • Dehalogenation (Hydrodehalogenation): This involves the replacement of the halide on your pyrimidine with a hydrogen atom. This is more common with electron-rich aryl halides and highly active catalyst systems.[6] The hydrogen source can be the solvent, base, or other reagents.

    • Solution: Try using a milder base or a less active catalyst system. Lowering the reaction temperature can also disfavor this pathway. Running a control experiment without the boronic acid can help determine if your pyrimidine starting material is stable under the reaction conditions.[6]

Q3: My reaction mixture turns black and stalls. What is happening and how can I prevent it?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[6] This is a common catalyst deactivation pathway.

  • Cause: This often occurs when the palladium center is not sufficiently stabilized by its ligands, leading to aggregation.

  • Solutions:

    • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst).[7]

    • Use a More Robust Ligand: Bulky, electron-donating ligands (e.g., Buchwald-type biaryl phosphines) are designed to stabilize the palladium center and are generally more resistant to decomposition.[10]

    • Control Temperature: As mentioned, excessive heat can accelerate this process. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst system (precatalyst and ligand) for coupling with a pyrimidine ring?

The electron-deficient nature of the pyrimidine ring makes it more reactive in Suzuki couplings compared to analogous benzene-based halides.[12] However, the ring nitrogens can also poison the catalyst. Therefore, ligand choice is critical.

  • Ligands: Bulky, electron-rich monophosphine ligands are the state-of-the-art for challenging cross-couplings. They facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10][13]

    • Recommended Starting Point: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are excellent choices.[8][14] They offer high activity and stability, often allowing for lower catalyst loadings and milder reaction temperatures.

  • Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G2/G3/G4) are often preferred. These are air-stable complexes that rapidly and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[8]

Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the right one?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][15] It activates the organoboron species, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.

  • Common Bases: A range of bases can be used, with varying strengths. Common choices include:

    • Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ (inorganic, generally milder)

    • Phosphates: K₃PO₄ (stronger inorganic base, often very effective)

    • Alkoxides: NaOtBu, KOtBu (strong organic-soluble bases)

  • Selection Criteria: The choice depends on the specific substrates. For 5-halopyrimidines, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. If the pyrimidine substrate has other acidic protons, a weaker base might be necessary to avoid side reactions, though this can slow down the desired coupling.

Q3: Are there alternative methods for synthesizing 5-benzylpyrimidines?

Yes, while palladium-catalyzed cross-coupling is highly versatile, other methods exist. One classical approach involves the condensation of an aromatic aldehyde with a β-substituted propionitrile, followed by reaction with guanidine to form the 2,4-diaminopyrimidine ring.[16] Another strategy involves the nucleophilic aromatic substitution (SNAr) of an activated pyrimidine (e.g., 2-chloro-5-nitropyrimidine) with benzylamine, followed by reduction of the nitro group.[17]

Data Presentation & Experimental Protocols

Table 1: Example Optimization Parameters for Suzuki-Miyaura Coupling

Reaction: 5-bromopyrimidine (1.0 eq), Benzylboronic acid (1.2 eq), Pd catalyst, Base, Solvent, 16 h.

EntryCatalyst (mol%)LigandBase (eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Toluene/H₂O10045
2Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O10068
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane/H₂O10085
4XPhos Pd G3 (2%)-K₃PO₄ (2.0)1,4-Dioxane/H₂O8092
5XPhos Pd G3 (2%)-K₃PO₄ (2.0)Toluene/H₂O8088

This table illustrates a typical optimization workflow where changing the catalyst, ligand, and base leads to significant improvements in yield.

General Step-by-Step Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-Halopyrimidine (e.g., 5-bromopyrimidine)

  • Substituted Benzylboronic Acid or Ester

  • Palladium Pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidine (1.0 eq), the benzylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium pre-catalyst (1-5 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 product R¹-R² (5-Benzylpyrimidine) RedElim->product reagents R¹-X (5-Halopyrimidine) reagents->OxAdd boronic R²-B(OR)₂ (Benzylboronic Acid) + Base boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield in 5-Benzylpyrimidine Synthesis check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_reagents Are Reagents High Quality? start->check_reagents check_conditions Are Conditions Optimized? start->check_conditions sol_catalyst Use Bulky Ligand (XPhos, SPhos) Use Modern Pre-catalyst (G2/G3) Increase Catalyst Loading check_catalyst->sol_catalyst No sol_reagents Use Fresh Boronic Acid Rigorously Degas Solvents Verify Base Purity check_reagents->sol_reagents No sol_conditions Increase Temperature Cautiously Ensure Vigorous Stirring Screen Solvents (Dioxane, Toluene, DMF) check_conditions->sol_conditions No success Yield Improved sol_catalyst->success sol_reagents->success sol_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Stevens, M. F. G., et al. (2002). Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 293-302. Retrieved from [Link]

  • Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(5), 1280-1294. Retrieved from [Link]

  • Hoffmann-La Roche. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. Google Patents.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. Retrieved from [Link]

  • Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 5(6), 1103-1123. Retrieved from [Link]

  • Various Authors. (n.d.). Cross-Coupling Reactions Guide.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Stenbuck, P., Baltzly, R., & Hood, H. M. (1963). A New Synthesis of 5-Benzylpyrimidines. The Journal of Organic Chemistry, 28(8), 1983-1988. Retrieved from [Link]

  • Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(1), 123-129. Retrieved from [Link]

  • Roth, B., Falco, E. A., & Hitchings, G. H. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1103-1123. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sharp, M. J., & Gayo, L. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(19), 3053-3056. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • International Journal of Science and Advanced Technology. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

  • Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(5), 1280-94. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Various Authors. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

  • Various Authors. (2022). Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]

  • Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(5), 1280-1294. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Stenbuck, P., & Baltzly, R. (1963). A New Synthesis of 5-Benzylpyrimidines. The Journal of Organic Chemistry, 28(8), 1983-1988. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • New Journal of Chemistry. (2020). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. Retrieved from [Link]

  • PubMed. (1988). 2,4-Diamino-5-benzylpyrimidines as Antibacterial Agents. 8. The 3,4,5-triethyl Isostere of Trimethoprim. A Study of Specificity. Retrieved from [Link]

  • MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Application Scientist's Guide to 2,4-Diaminopyrimidine Analogs: Bridging Antibacterial and Antifungal Efficacy

As the arms race against multidrug-resistant (MDR) bacteria and invasive fungal pathogens accelerates, targeting the folate biosynthesis pathway remains one of our most validated pharmacological strategies. At the core o...

Author: BenchChem Technical Support Team. Date: March 2026

As the arms race against multidrug-resistant (MDR) bacteria and invasive fungal pathogens accelerates, targeting the folate biosynthesis pathway remains one of our most validated pharmacological strategies. At the core of this effort is dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate—a critical precursor for purine and thymidylate synthesis[1].

When engineering antifolates, the 2,4-diaminopyrimidine ring is a non-negotiable pharmacophoric anchor. Crystallographic studies demonstrate that its 2-amino and 4-amino moieties form highly conserved hydrogen bond networks with acidic residues (e.g., Asp27 in bacteria or Glu30 in eukaryotic DHFR) within the enzyme's active site[1]. However, the modern drug discovery challenge lies in functionalizing this core to differentiate between bacterial resistance mutants and highly fortified fungal cell walls.

This guide provides a comprehensive comparison of classical, next-generation, and experimental 2,4-diaminopyrimidine analogs, offering causal mechanistic insights and field-proven validation protocols.

Mechanistic Topology: The DHFR Target Space

To understand why structural modifications to the diaminopyrimidine scaffold are necessary, we must first map the target space. Selective inhibition relies on exploiting minute topological and dynamic sequence differences between pathogen and human DHFR[1].

Pathway DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Glutamate Synth THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR DNA Purine & Thymidylate Biosynthesis THF->DNA 1-Carbon Transfer DHPS DHPS Enzyme DHPS->DHP DHFR DHFR Enzyme DHFR->DHF Sulfa Sulfonamides Sulfa->DHPS DP 2,4-Diaminopyrimidines (TMP, Iclaprim, PLAs) DP->DHFR

Folate biosynthesis pathway highlighting the DHFR target bottleneck.

Comparative Efficacy: Scaffold Evolution
1. Trimethoprim (TMP): The Classical Baseline

Trimethoprim is a synthetic 2,4-diaminopyrimidine utilized globally as a first-line antibacterial against Gram-positive and Gram-negative species.

  • Mechanism & Limitations: TMP exhibits excellent affinity for wild-type bacterial DHFR (e.g., S. aureus DfrB). However, clinical utility is increasingly compromised by the acquisition of innately resistant DHFR enzymes (dfrA, dfrG, dfrK genes) which alter the active site topology and severely diminish TMP binding affinity[2]. Furthermore, TMP lacks meaningful activity against fungal species like Candida albicans due to both poor target affinity and robust fungal efflux mechanisms.

2. Iclaprim: Overcoming Bacterial Resistance

Iclaprim is a rationally designed targeted analog that replaces the trimethoxybenzyl group of TMP with a lipophilic chromene ring.

  • Mechanism & Causality: This specific substitution drastically increases hydrophobic interactions with the active site of DHFR[3]. Because it engages secondary binding pockets, iclaprim maintains nanomolar affinity (Ki ~ 1.8 nM for WT) and powerfully overcomes mutant DHFR strains (e.g., DfrG), bridging the ~10,000-fold loss of potency observed with TMP in resistant S. aureus[2],[3].

3. Propargyl-Linked Antifolates (PLAs): Pioneering Antifungal Agents

Fungal bloodstream infections, primarily driven by C. albicans and increasingly C. glabrata, demand novel structural geometries. Fungal DHFR active sites do not readily accommodate traditional bacterial antifolates[4].

  • Mechanism & Causality: PLAs link the 2,4-diaminopyrimidine ring through a rigid propargyl bridge to a biaryl or biphenyl system[4]. This extended shape is critical. Research indicates that extended para-linked or meta-linked biphenyl compounds act as potent dual-inhibitors of both C. albicans and C. glabrata DHFR (yielding IC50 values as low as 17 nM) while bypassing the efflux pumps that typical lipophilic compounds trigger[5],[4].

Quantitative Efficacy Comparison

The following table synthesizes the distinct performance metrics across the analog generations, illustrating the critical divergence in pathogen specificity.

Drug / Scaffold TypePathogen SpecializationTarget Enzyme Affinity (Wild Type vs Mutant)Whole-Cell Efficacy (MIC)
Trimethoprim (TMP) General BacteriaS. aureus DfrB (WT): Ki ~ 2.7 nMS. aureus DfrG (Mutant): Ki ~ 30.96 µM[2]S. aureus (WT): 0.5 - 2 µg/mLMRSA (DfrG): > 1000 µg/mL[2]
Iclaprim MDR Bacteria (MRSA)S. aureus DfrB (WT): Ki ~ 1.8 nMS. aureus DfrG (Mutant): Ki ~ 1.4 µM[2]MRSA (DfrG): Rapidly bactericidal, circumvents dfr gene blockades[2]
Propargyl-Linked Antifolates (PLAs) Fungi (Candida spp.)C. albicans DHFR: IC50 ~ 17 nM[5]C. glabrata DHFR: Low nM[4]C. albicans: 0.2 - 0.78 µg/mL[4]C. glabrata: 0.2 - 0.78 µg/mL[4]
Laboratory Execution: Self-Validating Workflows

To accurately characterize 2,4-diaminopyrimidine analogs, we must decouple enzyme inhibition from cellular permeability. Fungal cell walls and bacterial efflux pumps can mask highly potent DHFR inhibitors, leading to false negatives in standalone MIC screens[4]. A self-validating protocol utilizes parallel recombinant enzyme kinetics and selectively permeabilized cellular assays.

Workflow A 1. Compound Library Prep (Diaminopyrimidine Analogs) B1 2A. Recombinant DHFR Assay (Pathogen vs hDHFR) A->B1 B2 2B. Whole-Cell MIC Testing (Bacteria & Fungi) A->B2 C1 Selectivity Index > 1000x (Pathogen DHFR / hDHFR) B1->C1 IC50 Profiling C2 Permeability Verification (+/- 0.01% Triton X-100) B2->C2 Strains + Counter-screen D Lead Optimization Selection (High Efficacy & Selectivity) C1->D C2->D

Self-validating high-throughput screening workflow for DHFR inhibitors.

Protocol 1: Kinetic Recombinant DHFR Inhibition Assay

Purpose: Establish baseline target engagement via label-free tracking of NADPH consumption.

  • Reagent Preparation: Prepare assay buffer containing 20 mM 2-morpholinoethanesulfonic acid (MES), 1 mM dithiothreitol (DTT), 0.5 mM EDTA, at pH 6.0.

  • Cofactor and Substrate Saturation: Supply the reaction environment with 100 μM NADPH and 50 μM DHF. Rationale: Maintaining substrate above the

    
     ensures that measured IC50 values reflect competitive binding dynamics specific to the active site.
    
  • Compound Incubation: Pre-incubate the purified recombinant DHFR (e.g., C. albicans DHFR, S. aureus DfrA, and human DHFR as the control) with serial dilutions of the diaminopyrimidine analogs for 10 minutes at 25°C.

  • Kinetic Readout: Initiate the reaction by adding DHF. Read the absorbance decline continuously at 340 nm (which correlates directly to the oxidation of NADPH to NADP+) for 5 minutes.

  • Validation Check: Calculate the Selectivity Index (SI) =

    
    . An optimal clinical candidate should exhibit an SI > 1,000[3].
    
Protocol 2: Mechanistic Broth Microdilution MIC Assay (Fungal Focus)

Purpose: Differentiate between true target unresponsiveness and cell wall/efflux exclusion in Candida species.

  • Inoculum Prep: Adjust Candida albicans (or C. glabrata) cultures to a McFarland standard of 0.5 in RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Permeability Control Plates: Prepare two identical 96-well assay plates. To Plate A, add standard media. To Plate B, supplement the media with 0.01% Triton X-100 . Rationale: Triton X-100 lightly permeabilizes the fungal lipid network without exerting standalone fungicidal effects[4].

  • Inoculation & Incubation: Dispense 100 μL of compound solutions into the plates, followed by 100 μL of the fungal suspension. Incubate at 35°C for 24 to 48 hours.

  • Data Interpretation:

    • If a compound demonstrates a high MIC in Plate A but a low MIC in Plate B, the 2,4-diaminopyrimidine core is an effective DHFR inhibitor that suffers from poor native cellular penetration.

    • If the MIC remains unchanged and low in both plates (e.g., as seen in highly optimized para-linked PLAs[4]), the compound is natively permeable and escapes intrinsic efflux pumps—making it a viable pre-clinical candidate.

References
  • In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans Source: nih.gov URL:5

  • Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase Source: nih.gov URL:1

  • Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata Source: acs.org URL:4

  • Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus Source: biorxiv.org URL:2

  • Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity Source: oup.com URL:3

Sources

Validation

Benchmarking Next-Generation 2,4-Diaminopyrimidines: Escaping the Piritrexim Paradigm in Antifolate Drug Design

As drug-resistant pathogens increasingly evade classical therapies, dihydrofolate reductase (DHFR) remains a critical, albeit resistance-compromised, molecular target[1]. For decades, lipophilic non-classical antifolates...

Author: BenchChem Technical Support Team. Date: March 2026

As drug-resistant pathogens increasingly evade classical therapies, dihydrofolate reductase (DHFR) remains a critical, albeit resistance-compromised, molecular target[1]. For decades, lipophilic non-classical antifolates like piritrexim (PTX) achieved immense potency but suffered from severe dose-limiting toxicities due to off-target mammalian DHFR inhibition. Today, novel 2,4-diaminopyrimidines (DAPs) are revolutionizing antifolate drug design. By leveraging conformational flexibility and adaptive binding, these next-generation scaffolds achieve remarkable species selectivity and readily overcome structural point mutations that neutralize rigid precursors[1][2].

This technical guide critically benchmarks the latest classes of novel 2,4-diaminopyrimidines against piritrexim, providing mechanistic causality, quantitative metrics, and a self-validating biochemical framework for evaluation.

Mechanistic Grounding: The Role of DHFR and Antifolate Intervention

DHFR is an essential oxidoreductase that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor[3]. THF is the crucial one-carbon donor required for the de novo biosynthesis of deoxythymidine monophosphate (dTMP) and purines[2]. Inhibiting DHFR collapses the intracellular folate pool, halting DNA replication and inducing cell death.

Classical antifolates (like methotrexate) utilize a glutamate tail to actively transport into cells, but they are often thwarted by efflux pumps or transport deficiencies. Non-classical lipophilic antifolates, built on a 2,4-diaminopyrimidine core, passively diffuse across cell membranes. While this bypasses transport-mediated resistance, the crux of modern development lies in achieving selective inhibition —neutralizing the pathogenic enzyme without stalling the host's folate cycle.

FolatePathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduced via NADPH Cofactor dTMP dTMP Biosynthesis & DNA Replication THF->dTMP 1-Carbon Transfer DHFR DHFR Enzyme (Host or Pathogen) DHFR->DHF Catalysis Inhibitors Novel 2,4-DAPs & Piritrexim Inhibitors->DHFR Competitive Active Site Inhibition

Folate metabolism pathway detailing competitive active site DHFR inhibition by 2,4-diaminopyrimidines.

Structural Dynamics: Overcoming the Piritrexim Trap

Piritrexim (PTX) is a lipophilic, fused-bicyclic pyrido[2,3-d]pyrimidine[4]. Its core perfectly mimics the rigid pteridine ring of endogenous folate. The causality of its failure in selectivity is structurally derived: Because the bicyclic core is highly rigid, it demands a nearly identical steric footprint in both mammalian and pathogenic DHFR. It forces a tight fit, achieving picomolar affinities, but ultimately causes severe host myelosuppression due to its inability to discriminate between species orthologs[4]. Furthermore, when pathogens develop active-site point mutations (e.g., F98Y in S. aureus or S108N in P. falciparum), PTX suffers catastrophic steric exclusion[1][2].

In contrast, novel 2,4-diaminopyrimidines (DAPs) isolate the critical binding pharmacophore (the monocyclic pyrimidine ring) and attach bulky, lipophilic aryl tails via highly flexible linkers (such as extended alkyls or propargyl bridges)[2].

  • The Anchor: The 2,4-diaminopyrimidine ring protonates at N1, forming a reliable bi-dentate hydrogen bond array with the conserved Asp or Glu residue deep in the DHFR active site[5].

  • The Flexible Tail: The extended linker permits the aryl group to "explore" the distal end of the active site. Because the distal hydrophobic pockets of pathogen DHFRs (such as M. avium or T. gondii) differ significantly from the tighter, more constrained human DHFR cleft, the flexible tail can adapt to pathogen-specific cavities while sterically clashing with the host enzyme, ensuring supreme selectivity[2][3][4].

StructuralLogic PTX Piritrexim (PTX) Rigid Bicyclic Core Host Mammalian DHFR (Tight Cleft) PTX->Host Pathogen Pathogen DHFR (Variant Pocket) PTX->Pathogen DAP Novel 2,4-DAPs Flexible Linker DAP->Host DAP->Pathogen PTX_Tox High Affinity (Off-Target Toxicity) Host->PTX_Tox DAP_Safe Steric Clash (High Selectivity & Safety) Host->DAP_Safe PTX_Eff High Affinity (Antimicrobial Efficacy) Pathogen->PTX_Eff DAP_Eff Adaptive Binding (Overcomes Mutations) Pathogen->DAP_Eff

Binding logic demonstrating how flexible novel 2,4-DAPs achieve selectivity compared to rigid piritrexim.

Comparative Efficacy: Quantitative Benchmarking

When evaluating the viability of novel 2,4-DAPs, researchers benchmark the Selectivity Index (SI) , defined as the ratio of Mammalian IC₅₀ to Pathogen IC₅₀. Higher indices indicate a wider therapeutic window. Based on established kinetic assays from current literature[3][4], the table below objectively compares classic benchmarks against emerging 2,4-DAP structures.

Inhibitor ClassCompoundTarget OrganismPathogen DHFR IC₅₀ (nM)Rat/Human DHFR IC₅₀ (nM)Selectivity Index (SI)Mechanistic Profile
Rigid Bicyclic Piritrexim (PTX)Toxoplasma gondii~4.0~10.0~2.5 Exceedingly potent but lacks species selectivity; causes systemic host toxicity.[4]
Monocyclic Control Trimethoprim (TMP)E. coli / Broad~5.0>100,000>20,000 Exceptional safety, but inherently poor potency against protozoa/fungi.
Flexible 2,4-DAP Compound 28*Toxoplasma gondii5.5>660.0120.0 A 2-(3-carboxyphenyl)ethynyl analogue. Matches PTX potency while retaining TMP-like selectivity.[4]
Flexible 2,4-DAP Compound 8**Mycobacterium aviumLow nM>1,000.0High Rationally designed from malarial inhibitor P218; penetrates mycobacterial cell walls effectively.[3][6]

*2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidine derivative[4]. **Nontuberculous mycobacteria (NTM) specific 2,4-diaminopyrimidine[3].

Self-Validating Protocol: Continuous Spectrophotometric Assay of DHFR Kinetics

To accurately benchmark the IC₅₀ and Kᵢ of new 2,4-DAP compounds, drug development scientists rely on continuous spectrophotometric monitoring of NADPH consumption[3].

This methodology does not merely list steps; it incorporates self-validating controls to ensure experimental artifacts (such as NADPH auto-oxidation or slow-binding equilibration) do not skew the kinetic data.

Required Reagents:
  • Buffer: 50 mM TES, pH 7.0, containing 75 mM β-mercaptoethanol and 1 mg/mL BSA (maintains enzyme stability).

  • Cofactor: 100 μM NADPH.

  • Substrate: 50 μM Dihydrofolate (DHF).

  • Enzymes: Purified recombinant target DHFR (e.g., M. abscessus, T. gondii) and mammalian reference DHFR.

Step-by-Step Methodology:
  • Baseline Equilibration (The Control Step): Combine the assay buffer, target DHFR (calibrated to yield a ΔOD₃₄₀ of ~0.01/min uninhibited), and 100 μM NADPH in a UV-transparent cuvette.

    • Causality: Do NOT add the DHF substrate yet. Incubate for 3 minutes while reading at 340 nm to record the baseline rate of NADPH auto-oxidation in the aqueous buffer. This ensures background drift can be mathematically subtracted later.

  • Inhibitor Pre-Incubation: Add the novel 2,4-DAP inhibitor (dissolved in DMSO, final concentration <1% v/v to avoid solvent-induced denaturation) at various serial dilutions. Pre-incubate the mixture for 5 to 10 minutes at 25°C.

    • Causality: Many novel diaminopyrimidines exhibit slow-onset, tight-binding kinetics due to their flexible linkers adapting to the binding pocket. Bypassing this incubation forces a non-equilibrium state, artificially inflating the IC₅₀ value.

  • Reaction Initiation: Swiftly add 50 μM of DHF to the cuvette and mix by inversion to initiate catalysis.

    • Causality: Adding the substrate last prevents premature enzymatic turnover.

  • Kinetic Monitoring: Monitor the linear decrease in absorbance at 340 nm (extinction coefficient of NADPH = 6.22 mM⁻¹ cm⁻¹) over a 2 to 3 minute continuous window.

    • Causality: Limiting the analysis to the first 10% of substrate consumption guarantees steady-state Michaelis-Menten conditions, keeping the substrate concentration [S] essentially constant.

  • Data Extraction & Validation: Extract the initial velocity (

    
    ). Calculate fractional activity by dividing inhibited velocity by the uninhibited positive control velocity. Compute the apparent Kᵢ via the Cheng-Prusoff equation (
    
    
    
    ), validating that the compound exhibits competitive inhibition syntax.

AssayWorkflow Step1 1. Reagent & Cofactor Prep NADPH + DHFR + Buffer Step2 2. Inhibitor Pre-Incubation Equilibration for Slow-Binders Step1->Step2 Step3 3. Baseline Validation Subtract Auto-Oxidation Step2->Step3 Step4 4. DHF Initiation & Spectrophotometric Read Step3->Step4 Step5 5. Kᵢ Derivation (Cheng-Prusoff Fit) Step4->Step5

Self-validating step-by-step spectrophotometric workflow for evaluating DHFR inhibitor efficacy.

References

  • Zhang, Y., et al. "Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens." Journal of Medicinal Chemistry. (2024).[Link]

  • Rosowsky, A., et al. "New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity." Journal of Medicinal Chemistry. (2004).[Link]

  • Yuvaniyama, J., et al. "Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target." Proceedings of the National Academy of Sciences (PNAS). (2003).[Link]

  • Meirelles, M.A., et al. "Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium." ChemRxiv. (2024).[Link]

  • Muiña, P., et al. "Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate." Antimicrobial Agents and Chemotherapy. (2014).[Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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